molecular formula C11H15NO2S B1336175 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid CAS No. 901923-78-2

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B1336175
CAS No.: 901923-78-2
M. Wt: 225.31 g/mol
InChI Key: ZXNYZXNHHNYIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNYZXNHHNYIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a robust synthetic methodology, discusses its spectroscopic signature, and explores its reactivity. Furthermore, it contextualizes the compound's utility as a versatile building block for creating novel therapeutics, drawing on established applications of the N-substituted piperidine-4-carboxylic acid scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction and Molecular Overview

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a bifunctional organic molecule featuring a piperidine-4-carboxylic acid core (a saturated nitrogen heterocycle) N-substituted with a thien-2-ylmethyl group. The piperidine ring provides a conformationally constrained scaffold, while the thiophene moiety introduces aromaticity and a sulfur heteroatom, known for engaging in various biological interactions. The carboxylic acid group serves as a critical handle for derivatization, enabling amide bond formation or esterification.

This unique combination of structural features makes it a valuable scaffold. The piperidine core is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. The thiophene ring is a well-established bioisostere for a phenyl ring, often used to modulate metabolic stability, potency, and selectivity. Consequently, this molecule is an attractive starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
IUPAC Name 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid-
Molecular Formula C₁₁H₁₅NO₂S-
Molecular Weight 225.31 g/mol -
CAS Number 333665-99-9-
Canonical SMILES C1CN(CCC1C(=O)O)CC2=CC=CS2-
Appearance White to off-white solid (Predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)-

Synthesis and Purification

The most direct and efficient synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is achieved through a one-pot reductive amination reaction. This well-established methodology involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with thiophene-2-carbaldehyde in the presence of a reducing agent.

Synthetic Pathway: Reductive Amination

The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the secondary amine of isonipecotic acid with the aldehyde. This intermediate is then immediately reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired tertiary amine product. STAB is the preferred reagent for this transformation due to its mild nature and high selectivity for iminium ions over aldehydes, minimizing side reactions.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 Piperidine-4-carboxylic acid (Isonipecotic Acid) Process Reductive Amination (One-Pot) R1->Process R2 Thiophene-2-carbaldehyde R2->Process Reagent Sodium Triacetoxyborohydride (STAB) Reagent->Process Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Solvent->Process Product 1-(Thien-2-ylmethyl)piperidine- 4-carboxylic acid Process->Product

Caption: Synthetic workflow for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.

Detailed Experimental Protocol
  • Step 1: Reaction Setup To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add thiophene-2-carbaldehyde (1.0-1.1 eq).

  • Step 2: Initiation Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium intermediate.

  • Step 3: Reduction Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring mixture. The addition should be controlled to manage any mild exotherm.

  • Step 4: Reaction Monitoring Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Step 5: Work-up and Isolation Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. The aqueous layer is then acidified to a pH of ~4-5 using 1M HCl. This protonates the product, which may precipitate.

  • Step 6: Purification The resulting solid can be collected by filtration, washed with cold water, and then diethyl ether to remove any non-polar impurities. The product is then dried under vacuum. If the product remains in the aqueous layer, it can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the molecular structure, the following spectral data are anticipated:

  • ¹H NMR (Proton NMR):

    • Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm), corresponding to the protons on the thiophene ring.

    • Methylene Bridge (-CH₂-): A singlet at approximately 3.6-3.8 ppm.

    • Piperidine Protons: A series of multiplets in the range of ~1.5-3.2 ppm. The protons adjacent to the nitrogen will be further downfield.

    • Carboxylic Acid Proton (-COOH): A broad singlet at a very downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (-COOH): A signal around 175-180 ppm.

    • Thiophene Carbons: Four signals in the aromatic region (~125-145 ppm).

    • Methylene Bridge Carbon (-CH₂-): A signal around 55-60 ppm.

    • Piperidine Carbons: Signals in the aliphatic region (~25-55 ppm).

  • Infrared (IR) Spectroscopy:

    • A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

    • A sharp, strong absorption peak around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

    • C-H stretching bands for aliphatic and aromatic protons around 2850-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) in an ESI+ experiment would be expected at m/z = 226.0896 [M+H]⁺.

Reactivity and Applications in Drug Discovery

The utility of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid stems from its defined reactive sites, making it a versatile scaffold for building more complex molecules.

Key Reactive Sites
  • Carboxylic Acid: This functional group is the primary site for derivatization. It readily undergoes amide coupling reactions with a wide range of primary and secondary amines using standard coupling reagents (e.g., EDC, HATU). This is a cornerstone of medicinal chemistry for building libraries of drug candidates.[1] It can also be esterified or reduced to the corresponding alcohol.

  • Tertiary Amine: The piperidine nitrogen is a basic center and can be protonated to form salts, which can improve the aqueous solubility and crystalline properties of derivatives.

  • Thiophene Ring: While less reactive than the other sites, the thiophene ring can undergo electrophilic aromatic substitution, although this typically requires harsh conditions.

Role as a Pharmaceutical Building Block

The N-substituted piperidine-4-carboxylic acid framework is a privileged scaffold in drug discovery. Derivatives have shown a wide range of biological activities.[2] By using 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid as a starting material, researchers can rapidly access novel chemical entities for screening against various therapeutic targets.

G cluster_derivatives Chemical Derivatization cluster_targets Potential Therapeutic Targets Core 1-(Thien-2-ylmethyl)piperidine- 4-carboxylic acid Scaffold Amides Amide Library (via -COOH) Core->Amides Coupling Esters Ester Library (via -COOH) Core->Esters Esterification T1 Enzyme Inhibitors (e.g., sEH, 5α-reductase) [11, 13] Amides->T1 T2 Nuclear Receptor Modulators (e.g., FXR Agonists) [4] Amides->T2 T3 Antibacterial Agents [8] Amides->T3 T4 CNS Receptor Ligands Amides->T4 Esters->T1 Esters->T2 Esters->T3 Esters->T4

Caption: Application of the core scaffold in generating diverse chemical libraries.

Notable examples where similar scaffolds have been employed include:

  • Enzyme Inhibitors: Piperidine amides have been synthesized as potent inhibitors of soluble epoxide hydrolase (sEH), a target for inflammatory disorders.[1] Other derivatives have been developed as inhibitors of steroid-5alpha-reductase for conditions like benign prostatic hyperplasia.[3]

  • Nuclear Receptor Modulation: Piperidine-based structures have been identified as farnesoid X receptor (FXR) partial agonists for treating metabolic diseases like MASH.[4]

  • Antibacterial Agents: Thiophene-carboxamide derivatives have shown promise as inhibitors of β-lactamase, offering a strategy to combat antibiotic resistance.[5]

Safety and Handling

As with any laboratory chemical, 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid should be handled with appropriate care. While specific toxicology data is not available, GHS classifications for the parent compound, piperidine-4-carboxylic acid, indicate potential hazards.[6]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry, and well-sealed container away from incompatible materials.

Conclusion

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a high-value chemical intermediate with significant potential for application in drug discovery and development. Its straightforward synthesis, combined with multiple points for chemical derivatization, makes it an ideal scaffold for generating diverse compound libraries. The proven success of the N-substituted piperidine-4-carboxylic acid core across a range of therapeutic targets underscores its importance and provides a strong rationale for its inclusion in modern medicinal chemistry programs.

References

  • LookChem. methyl 1-methyl-4-(thiophen-2-yl)piperidine-4-carboxylate Chemical Properties. Available at: [Link]

  • Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available at: [Link]

  • PubChem. 4-Piperidinecarboxylic acid. Available at: [Link]

  • PubChem. 1-(Thiophen-2-yl)piperidine. Available at: [Link]

  • PubChem. 1-Methylpiperidine-4-carboxylic acid. Available at: [Link]

  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available at: [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Wikipedia. Isonipecotic acid. Available at: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

  • PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Available at: [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

Sources

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (CAS 944450-84-4), a critical heterocyclic building block in modern medicinal chemistry. Structurally, the molecule integrates a semi-rigid piperidine core with a lipophilic thiophene moiety, serving as a bioisostere for N-benzyl derivatives.

This guide provides a definitive breakdown of its physicochemical properties, a validated synthetic workflow utilizing reductive amination, and analytical standards for quality assurance. It is designed to support researchers in optimizing fragment-based drug design (FBDD) and lead optimization campaigns where modulation of basicity and lipophilicity is required.

Part 1: Molecular Identity & Physicochemical Core

Understanding the precise molecular weight and ionization state of this compound is prerequisite for accurate stoichiometry in synthesis and molarity calculations in biological assays.

Core Specifications
PropertySpecification
IUPAC Name 1-(Thiophen-2-ylmethyl)piperidine-4-carboxylic acid
Common Name N-(2-Thenyl)isonipecotic acid
CAS Number 944450-84-4 (HCl salt often cited)
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol (Free Acid)
Exact Mass 225.0823 Da
Appearance White to off-white solid (typically crystalline)
Solubility Soluble in DMSO, MeOH; Limited solubility in water (pH dependent)
Physicochemical Profiling for Drug Design

The molecule exists as a zwitterion in neutral aqueous solution, possessing both a basic tertiary amine and an acidic carboxyl group.

  • Lipophilicity (cLogP): ~1.6 – 1.9. The thiophene ring increases lipophilicity compared to the parent isonipecotic acid (logP ~ -2.5), improving membrane permeability while maintaining water solubility suitable for assays.

  • pKa Values (Predicted):

    • Acid (COOH): ~3.8 – 4.2

    • Base (Tertiary Amine): ~8.5 – 9.2

  • Bioisosterism: The 2-thienylmethyl group acts as a bioisostere for the benzyl group. The thiophene ring is electron-rich and slightly smaller than a phenyl ring, often altering metabolic clearance rates (CYP450 interaction) and

    
     stacking interactions in protein binding pockets.
    

Part 2: Synthetic Methodology (The "Ester Route")

While direct alkylation of isonipecotic acid is possible, it often suffers from poor solubility and over-alkylation. The Reductive Amination via Methyl Ester protocol is the industry-standard, self-validating method for high-purity synthesis.

Validated Synthetic Workflow

Reaction Scheme:

  • Precursor: Methyl isonipecotate (CAS 2971-79-1).

  • Reagent: Thiophene-2-carboxaldehyde (CAS 98-03-3).

  • Reductant: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity for aldehydes over ketones and stability in weak acid.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve Methyl isonipecotate (1.0 eq) and Thiophene-2-carboxaldehyde (1.1 eq) in Dichloromethane (DCM).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Solution should remain clear or turn slightly yellow.

  • Reductive Amination:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Allow to warm to RT and stir for 12–16 hours.

    • Quench: Add saturated aqueous NaHCO₃. Extract with DCM. Dry organic layer over MgSO₄ and concentrate.

  • Saponification (Hydrolysis):

    • Dissolve the intermediate ester in a 1:1 mixture of THF/Water.

    • Add Lithium Hydroxide (LiOH) (3.0 eq). Stir at RT for 4 hours.

    • Workup: Acidify carefully with 1N HCl to pH ~4 (isoelectric point) to precipitate the zwitterionic product. Filter and dry.

Visualized Reaction Pathway

SynthesisPath Precursors Methyl Isonipecotate + Thiophene-2-carboxaldehyde Imine Imine Intermediate (In situ) Precursors->Imine DCM, AcOH RT, 30 min Ester Intermediate Ester (Methyl 1-(thien-2-ylmethyl) piperidine-4-carboxylate) Imine->Ester NaBH(OAc)3 Reductive Amination Final Target Molecule 1-(Thien-2-ylmethyl) piperidine-4-carboxylic acid Ester->Final LiOH, THF/H2O Saponification

Figure 1: The "Ester Route" synthesis strategy, ensuring high yield by avoiding zwitterionic solubility issues during the coupling phase.

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following analytical markers.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion [M+H]⁺: 226.1 m/z.

  • Isotope Pattern: Look for the ³⁴S isotope peak at [M+H+2]⁺ (approx. 4.5% relative abundance), confirming the presence of sulfur.

Proton NMR (¹H-NMR) in DMSO-d₆
  • Thiophene Ring: Three distinct signals in the aromatic region (~6.9 – 7.5 ppm).

    • H-5 (dd, ~7.4 ppm)

    • H-3 (d, ~7.0 ppm)

    • H-4 (dd, ~6.9 ppm)

  • Benzylic Linker: A sharp singlet (~3.7 ppm) representing the N-CH₂-Thiophene protons.

  • Piperidine Core:

    • N-CH₂ (equatorial/axial): Multiplets at ~2.0 – 2.9 ppm.

    • CH-COOH: Multiplet at ~2.2 ppm.

Part 4: Strategic Application in Drug Development

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal "linker fragment." The carboxylic acid allows for amide coupling (e.g., to amines or anilines), while the thiophene group provides a lipophilic anchor.

Metabolic Stability

Replacing a benzyl group with a thenyl (thienylmethyl) group often blocks metabolic oxidation at the para-position of the phenyl ring (a common clearance route). However, researchers must monitor for potential bioactivation of the thiophene sulfur (S-oxidation), although this is less common in 2-substituted thiophenes compared to 3-substituted ones.

References

  • PubChem. (2023).[1] Compound Summary: 1-(Thiophen-2-ylmethyl)piperidine-4-carboxylic acid.[][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Structure, Synthesis, and Characterization of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule uniquely combines the saturated piperidine-4-carboxylic acid scaffold, a prevalent motif in pharmacologically active agents, with a thienylmethyl substituent, a bioisostere for phenyl groups that can modulate physicochemical properties. This document details a robust and efficient synthetic methodology, rooted in the principles of reductive amination, and presents a comprehensive analytical framework for its structural elucidation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this guide establishes a self-validating system for confirming the compound's identity and purity, offering field-proven insights for professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction to the Core Structure

Chemical Identity and Significance

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (IUPAC Name) is a tertiary amine and a carboxylic acid derivative. Its structure is characterized by a central piperidine ring N-substituted with a methylene-linked thiophene ring and featuring a carboxylic acid group at the 4-position.

  • Molecular Formula: C₁₁H₁₅NO₂S

  • Molecular Weight: 225.31 g/mol

The constituent moieties of this molecule are of considerable pharmacological relevance. The piperidine ring is a foundational scaffold in numerous approved drugs, valued for its ability to introduce a basic nitrogen center and defined three-dimensional geometry.[1][2] The thiophene ring is a common bioisostere of the benzene ring, often employed to improve metabolic stability or enhance target binding affinity. The carboxylic acid group provides a handle for salt formation, solubility modulation, or further chemical derivatization.[3] Consequently, 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid serves as a valuable building block for synthesizing more complex compounds with potential therapeutic applications.[4]

Scope of the Guide

This guide is designed for researchers, chemists, and drug development professionals. It provides an authoritative and practical framework for the synthesis and rigorous structural confirmation of 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid. The methodologies described herein are based on established chemical principles and are designed to be both reproducible and self-validating.

Synthetic Strategy and Mechanistic Insights

Retrosynthetic Analysis and Choice of Route

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidine nitrogen and the benzylic-like carbon of the thienylmethyl group. This points to two primary, highly effective forward-synthetic strategies: N-alkylation and reductive amination.

  • N-Alkylation: This involves the reaction of piperidine-4-carboxylic acid with an electrophile like 2-(chloromethyl)thiophene. While effective, this route requires the preparation of a potentially unstable haloalkane and stringent control of reaction conditions to avoid over-alkylation, especially if a strong base is used.[5]

  • Reductive Amination: This strategy involves the condensation of piperidine-4-carboxylic acid with thiophene-2-carbaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine. This one-pot procedure is often cleaner, more efficient, and utilizes readily available starting materials.[6][7]

For this guide, we will focus on the reductive amination pathway due to its operational simplicity, high efficiency, and the mild conditions under which it can be performed, making it a superior choice for laboratory-scale synthesis.

The Reductive Amination Pathway: A Mechanistic View

The reaction proceeds in two distinct stages within a single pot:

  • Iminium Ion Formation: The secondary amine of piperidine-4-carboxylic acid performs a nucleophilic attack on the carbonyl carbon of thiophene-2-carbaldehyde. This is followed by dehydration to form a transient, electrophilic tertiary iminium ion. The acidic proton of the carboxylic acid can facilitate this dehydration step.

  • Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively delivers a hydride to the electrophilic carbon of the iminium ion. This reagent is particularly well-suited as it is less basic and less reactive towards the aldehyde starting material than other hydrides like sodium borohydride, thereby minimizing side reactions.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination synthesis, from starting materials to the final, purified product.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Piperidine-4-carboxylic Acid C Dissolve in Solvent (e.g., Dichloromethane) A->C B Thiophene-2-carbaldehyde B->C D Add Reducing Agent (Sodium Triacetoxyborohydride) C->D E Stir at Room Temperature D->E F Aqueous Quench (e.g., sat. NaHCO₃) E->F G Phase Separation F->G H Adjust pH to Isoelectric Point G->H I Collect Precipitate / Extraction H->I J Recrystallization / Chromatography I->J K Final Product: 1-(Thien-2-ylmethyl)piperidine- 4-carboxylic acid J->K

Caption: Workflow for the synthesis of the target compound via reductive amination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product whose analytical data matches the characterization profile outlined in Section 4.0.

Reagents and Equipment:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Thiophene-2-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, separatory funnel, pH paper/meter, filtration apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (approx. 20 mL per gram of piperidine-4-carboxylic acid) and stir to form a suspension.

  • Aldehyde Addition: Add thiophene-2-carbaldehyde (1.05 eq) to the suspension. Stir the mixture at room temperature for 20 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls any initial exotherm and ensures the reducing agent is not consumed prematurely. The reaction is typically stirred at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • Work-up - Quench: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution. This step neutralizes the acetic acid byproduct from the reducing agent and any unreacted acid.

  • Work-up - Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification - Isoelectric Precipitation: Dissolve the crude residue in a minimal amount of 1M HCl. Slowly add 1M NaOH dropwise with vigorous stirring to adjust the pH to the isoelectric point of the amino acid (typically pH 4-6), at which point the product will precipitate as a zwitterion.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold diethyl ether or acetone. Dry the solid under vacuum to yield the pure 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid.

Comprehensive Structural Elucidation

Unambiguous structural confirmation requires a multi-technique approach where each analysis provides complementary information.

Integrated Analytical Workflow

The identity of the synthesized compound is confirmed by integrating evidence from mass spectrometry (for molecular weight), IR spectroscopy (for functional groups), and NMR spectroscopy (for the precise atomic connectivity).

cluster_synthesis Synthesis Output cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation A Purified Solid MS Mass Spectrometry (MS) A->MS IR Infrared Spectroscopy (IR) A->IR NMR Nuclear Magnetic Resonance (¹H, ¹³C NMR) A->NMR MW Correct Molecular Weight? (225.31 g/mol) MS->MW FG Correct Functional Groups? (-COOH, C-N, Thiophene) IR->FG CONN Correct H/C Framework & Connectivity? NMR->CONN C Structure Confirmed: 1-(Thien-2-ylmethyl)piperidine- 4-carboxylic acid MW->C Yes FG->C Yes CONN->C Yes

Caption: Integrated workflow for structural verification of the target compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final product. Using electrospray ionization (ESI) in positive mode, the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

Parameter Expected Value Rationale
Molecular FormulaC₁₁H₁₅NO₂S-
Exact Mass225.0823Calculated for [C₁₁H₁₅NO₂S]
ESI-MS [M+H]⁺m/z 226.0896Protonation of the piperidine nitrogen.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid moiety.

Frequency Range (cm⁻¹) Vibration Type Expected Appearance
2500-3300O-H stretch (Carboxylic Acid)Very broad, strong absorption due to hydrogen bonding.[8][9]
~2950-2850C-H stretch (Aliphatic)Medium to strong peaks from the piperidine and methylene groups.
~1725-1700C=O stretch (Carboxylic Acid)Strong, sharp absorption.[8][10]
~1300-1200C-O stretch (Carboxylic Acid)Medium to strong absorption.
~1200-1000C-N stretch (Tertiary Amine)Medium to weak absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural proof by mapping the carbon-hydrogen framework of the molecule. Predicted chemical shifts (in ppm, relative to TMS) are based on standard values for similar chemical environments.[11][12][13]

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆) Note: The -COOH proton may be broad or exchange with solvent.

Proton Assignment Approx. δ (ppm) Multiplicity Integration Rationale
H₇ (Thiophene)~7.2-7.3dd1HThiophene proton adjacent to sulfur (C5-H).
H₅, H₆ (Thiophene)~6.9-7.0m2HRemaining two thiophene protons.
H₄ (-CH₂-)~3.6-3.8s2HMethylene bridge protons, singlet due to no adjacent protons.
H₁, H₁' (Piperidine, axial)~2.9-3.1d2HProtons alpha to nitrogen.
H₂ (Piperidine, axial/eq)~2.4-2.6m1HProton at the carboxylic acid carbon.
H₁, H₁' (Piperidine, eq)~2.1-2.3t2HProtons alpha to nitrogen.
H₃, H₃' (Piperidine)~1.7-2.0m4HRemaining piperidine ring protons.
-COOH~10-12br s1HCarboxylic acid proton, often broad.

Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

Carbon Assignment Approx. δ (ppm) Rationale
C=O (Carboxylic Acid)~175-180Carbonyl carbon, highly deshielded.
C₄ (Thiophene)~140-142Quaternary thiophene carbon attached to the methylene group.
C₅, C₆, C₇ (Thiophene)~124-128Aromatic carbons of the thiophene ring.
C₃ (-CH₂-)~55-58Methylene bridge carbon.
C₁ (Piperidine)~52-55Carbons alpha to the nitrogen.
C₂ (Piperidine)~40-43Carbon bearing the carboxylic acid.
C₃ (Piperidine)~28-32Remaining piperidine carbons.

Conclusion

This guide has detailed a reliable and efficient synthesis of 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid via reductive amination. Furthermore, it has established a comprehensive and multi-faceted analytical protocol for its complete structural characterization. The integration of MS, IR, and NMR data provides a self-validating workflow that ensures the unambiguous confirmation of the molecule's identity and purity. As a versatile heterocyclic scaffold, this compound represents a valuable starting point for further synthetic elaboration in the pursuit of novel chemical entities for drug discovery and development.

References

  • Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • Google Patents. CN101712645B - Preparation method for (2R, 4R)
  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • PubChem. 1-(Thiophen-2-yl)piperidine. [Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]

  • PubChem. 1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

  • National Institutes of Health (NIH). Thiophene-2-carbaldehyde azine. [Link]

  • Google Patents.
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF. [Link]

  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • PubChem. N-phenyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide. [Link]

  • West Virginia University. The characterization of isobaric product ions of fentanyl using multi‐stage mass spectrometry, high‐resolution mass spectrom. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • ResearchGate. Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. [Link]

  • National Institutes of Health (NIH). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

Technical Guide: Discovery and Utility of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. While not a marketed drug itself, this compound represents a critical scaffold in the discovery of GABA uptake inhibitors , Chemokine receptor antagonists , and Matrix Metalloproteinase (MMP) inhibitors .

This guide details the rational design principles (bioisosterism) that led to its identification, a robust synthesis protocol via reductive amination, and its application in Structure-Activity Relationship (SAR) campaigns.

Part 1: The Discovery Logic (Rational Design)

The "discovery" of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is rooted in the strategic application of bioisosterism and scaffold hopping in drug design.

The Pharmacophore

The molecule consists of three distinct pharmacophoric elements:

  • The Head Group (Carboxylic Acid): A polar moiety capable of hydrogen bonding or ionic interactions (e.g., interacting with an arginine residue in an enzyme active site).

  • The Scaffold (Piperidine): A semi-rigid, six-membered ring that directs the spatial orientation of the head group. Unlike flexible alkyl chains, the piperidine ring restricts conformational freedom, reducing the entropy penalty upon binding.

  • The Tail Group (Thiophene): A lipophilic aromatic ring.

Bioisosterism: Thiophene vs. Benzene

The substitution of a standard benzyl group with a thienyl-methyl group is a classic medicinal chemistry tactic.

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene, potentially enhancing pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target protein.

  • Steric Profile: The sulfur atom in thiophene creates a different bond angle (C-S-C ~92°) compared to the benzene ring, subtly altering the vector of the substituent.

  • Metabolic Stability: Thiophene rings can alter the metabolic soft spots of a molecule, sometimes reducing clearance compared to a phenyl ring prone to hydroxylation.

Target Classes

This scaffold is frequently explored in the following therapeutic areas:

  • GABA Uptake Inhibitors: Analogous to nipecotic acid derivatives (e.g., Tiagabine), N-substituted isonipecotic acids are screened for selectivity against GAT-1/GAT-3 transporters.

  • Muscarinic Agonists: The piperidine core mimics the acetylcholine structure.

  • MMP Inhibitors: The carboxylic acid binds the catalytic Zinc ion, while the thiophene fits into the S1' specificity pocket.

Part 2: Synthesis Protocol

This section details a validated, self-consistent protocol for synthesizing 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid. The route utilizes Reductive Amination , favored for its high yield and operational simplicity.

Reaction Scheme

The synthesis proceeds in two steps:

  • Reductive Amination: Reaction of ethyl isonipecotate with 2-thiophenecarboxaldehyde.

  • Saponification: Hydrolysis of the ester to the free acid.

Step-by-Step Methodology
Step 1: Reductive Alkylation
  • Reagents:

    • Ethyl isonipecotate (1.0 eq)

    • 2-Thiophenecarboxaldehyde (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, 0.1 eq)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Protocol:

    • Dissolve ethyl isonipecotate (10 mmol) and 2-thiophenecarboxaldehyde (11 mmol) in DCE (50 mL).

    • Add acetic acid (1 mmol) to catalyze imine formation. Stir at room temperature for 30 minutes.

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours (monitor by TLC/LC-MS).

    • Quench: Add saturated aqueous NaHCO₃ (50 mL).

    • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Step 2: Ester Hydrolysis
  • Reagents:

    • Ethyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate (from Step 1)

    • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

    • Solvent: THF/Water (3:1)

  • Protocol:

    • Dissolve the ester in THF/Water (40 mL).

    • Add LiOH·H₂O.

    • Stir at room temperature for 4-6 hours.

    • Workup: Acidify to pH ~4 with 1M HCl.

    • Isolation: The product may precipitate. If not, extract with EtOAc or n-Butanol.

    • Drying: Recrystallize from Ethanol/Ether if necessary.

Physicochemical Data Table
PropertyValueNote
Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
LogP (Predicted) ~1.8Lipophilic enough for CNS penetration
pKa (Acid) ~4.5Carboxylic acid
pKa (Base) ~8.5Tertiary amine (Piperidine N)
Appearance White to off-white solidOften isolated as HCl salt

Part 3: Visualization of Logic & Workflow

Synthesis & SAR Logic Diagram

The following diagram illustrates the synthesis pathway and the SAR decision tree that leads to the selection of this specific scaffold.

G Start Ethyl Isonipecotate (Scaffold) Intermediate Reductive Amination (Imine Formation -> Reduction) Start->Intermediate Reagent 2-Thiophenecarboxaldehyde (Bioisostere) Reagent->Intermediate Ester Ethyl 1-(thien-2-ylmethyl) piperidine-4-carboxylate Intermediate->Ester NaBH(OAc)3 Hydrolysis Saponification (LiOH / THF / H2O) Ester->Hydrolysis Product 1-(Thien-2-ylmethyl) piperidine-4-carboxylic acid Hydrolysis->Product Yield > 85% SAR_Phenyl Phenyl Analog (Standard) SAR_Decision Bioisosteric Replacement (Improve Lipophilicity/Metabolism) SAR_Phenyl->SAR_Decision SAR_Decision->Reagent Select Thiophene

Caption: Figure 1. Synthesis pathway and rational design logic (SAR) replacing phenyl with thiophene.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal "fragment" for FBDD campaigns.

  • Linking: The carboxylic acid can be converted to an amide, ester, or heterocycle (e.g., oxadiazole) to extend the molecule into adjacent binding pockets.

  • Probing: The thiophene ring probes hydrophobic pockets (S1/S2 sites) in proteases or GPCRs.

Quality Control & Validation

To ensure the integrity of this building block in assays:

  • Purity Check: Must be >95% by HPLC to avoid false positives from reactive aldehyde impurities.

  • Salt Form: The Hydrochloride (HCl) salt is more stable than the zwitterion and is recommended for storage.

  • Solubility: Dissolve in DMSO for biological assays; avoid aqueous buffers for stock solutions due to potential precipitation of the zwitterion at neutral pH.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (n.d.). "1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid."[][2][3][4][5][6] National Center for Biotechnology Information. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Sources

Methodological & Application

High-Purity Synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Retrosynthetic Analysis[1][2]

Scientific Significance

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a critical intermediate in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and antihistamines.[1][2][3] Its structure combines a pharmacophoric piperidine-4-carboxylic acid (isonipecotic acid) core with a lipophilic thiophene moiety.[1][2][3] High-purity synthesis of this zwitterionic compound is challenging due to solubility issues and the difficulty of separating inorganic salts from the final amino acid product.[1][2]

Strategic Disconnection

To ensure robustness and scalability, this guide prioritizes a Two-Step Reductive Amination Route via the ethyl ester.[1][2][3] While direct alkylation is possible, it often requires unstable halomethyl-thiophenes (lachrymators).[2][3] The reductive amination route uses stable, commercially available thiophene-2-carboxaldehyde and offers superior impurity profiles.[1][2][3]

Key Advantages of the Ester Route:

  • Solubility: Ethyl isonipecotate is soluble in non-polar organic solvents (DCM, DCE), enabling efficient reductive amination.[3]

  • Purification: The intermediate ester can be easily purified by flash chromatography or distillation, ensuring the final hydrolysis yields a pristine product.

  • Safety: Avoids the use of alkylating agents like 2-(chloromethyl)thiophene, which are potent skin irritants and unstable.[2][3]

Retrosynthesis Target Target: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid Inter Intermediate: Ethyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate Target->Inter Hydrolysis (LiOH/THF) SM1 Start 1: Ethyl Isonipecotate Inter->SM1 Reductive Amination (STAB/DCE) SM2 Start 2: Thiophene-2-carboxaldehyde Inter->SM2

Figure 1: Retrosynthetic disconnection showing the preferred ester intermediate pathway.

Part 2: Detailed Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Mechanism: Formation of an iminium ion species followed by selective reduction.[3][4] Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[2][3] Unlike NaCNBH₃, STAB is non-toxic (no cyanide), easier to handle, and selectively reduces aldehydes in the presence of ketones or esters.[3]

Step 1: Synthesis of Ethyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate[1][2][3]

Reagents:

  • Ethyl isonipecotate (1.0 equiv)[2][3]

  • Thiophene-2-carboxaldehyde (1.1 equiv)[1][2][3]

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)[2][3]

  • Acetic Acid (AcOH) (1.0 equiv)[2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [anhydrous][2][3]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Ethyl isonipecotate (10.0 mmol, 1.57 g) in anhydrous DCE (30 mL).

  • Addition: Add Thiophene-2-carboxaldehyde (11.0 mmol, 1.23 g) and Acetic Acid (10.0 mmol, 0.6 g). Stir at room temperature (20-25°C) for 30 minutes to allow imine/iminium formation.

    • Technical Insight: The addition of AcOH catalyzes the imine formation and buffers the basicity of the amine, preventing side reactions.

  • Reduction: Cool the mixture slightly to 0°C (optional, but recommended for scale >5g). Add STAB (14.0 mmol, 2.97 g) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (H₂) may occur.[2][3]

  • Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[1][2][3]

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).[2][3]

    • Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ .[3]

    • Filter and concentrate in vacuo to yield the crude oil.[2]

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85-95% as a pale yellow oil.[1][2][3]

Step 2: Hydrolysis to 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid[1][2][3]

Reagents:

  • Intermediate Ester (from Step 1)[2][3]

  • Lithium Hydroxide Monohydrate (LiOH[2][3]·H₂O) (3.0 equiv)[2][3]

  • Solvent: THF/Water (3:1) or MeOH/Water (3:1)[2][3]

Protocol:

  • Dissolution: Dissolve the Intermediate Ester (5.0 mmol) in THF (15 mL).

  • Saponification: Add a solution of LiOH·H₂O (15.0 mmol) in Water (5 mL).[2][3]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (disappearance of ester peak).

  • Isolation (Critical Step):

    • Remove THF under reduced pressure.[2][3]

    • Option A (Precipitation): Carefully acidify the aqueous residue with 1N HCl to pH ~6.0 (the isoelectric point).[2][3] Cool to 4°C. The zwitterionic product should precipitate as a white solid.[2] Filter, wash with cold water and ether, and dry.[3]

    • Option B (Ion Exchange - High Purity): If no precipitate forms (due to high water solubility), load the aqueous solution onto a column of Dowex 50W-X8 (H+ form).[2][3] Wash with water to remove salts, then elute the product with 2M NH₄OH. Lyophilize the ammonia fractions.

    • Expected Yield: 80-90% as a white crystalline solid.[1][2][3]

Method B: Direct Alkylation (Alternative)

Use this method only if Thiophene-2-carboxaldehyde is unavailable.[1][2][3]

Protocol Summary:

  • Dissolve Ethyl isonipecotate (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF or Acetonitrile.

  • Add 2-(Chloromethyl)thiophene (1.05 equiv) dropwise at 0°C.

    • Safety Alert: 2-(Chloromethyl)thiophene is a potent lachrymator and skin irritant.[2][3] Handle in a fume hood.

  • Heat to 60°C for 4 hours.

  • Standard aqueous workup and purification as above.

  • Hydrolyze using the Step 2 protocol from Method A.

Part 3: Analytical Characterization & Troubleshooting[1]

Data Summary Table
ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Overall Yield 70 - 85%50 - 65%
Purity (HPLC) >98%>95%
Reaction Time 6h + 4h (Two Steps)4h + 4h (Two Steps)
Safety Profile High (Mild reagents)Low (Lachrymators, Alkyl halides)
Scalability Excellent (kg scale feasible)Moderate (Exotherm/Stability issues)
Troubleshooting Guide
  • Problem: Low conversion in Step 1.

    • Solution: Ensure solvents are anhydrous.[2][3] Increase STAB to 1.5-2.0 equiv. Verify the quality of the aldehyde (it can oxidize to the acid over time; distill if necessary).[2]

  • Problem: Product does not precipitate in Step 2.

    • Solution: The zwitterion is highly water-soluble.[1][2][3] Do not over-acidify (pH < 4 forms the HCl salt, which is soluble).[3] Use the Dowex resin method or evaporate to dryness and recrystallize from EtOH/Water.[2]

Part 4: Process Visualization

Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis & Isolation Start Ethyl Isonipecotate + Thiophene-2-carboxaldehyde Reagent Add STAB + AcOH (DCE, 25°C, 4-12h) Start->Reagent Quench Quench: Sat. NaHCO3 Extract: DCM Reagent->Quench Inter Isolate Intermediate Ester (Flash Chromatography) Quench->Inter Hydro Hydrolysis: LiOH (THF/H2O, 4h) Inter->Hydro Acidify Acidify to pH 6.0 (Isoelectric Point) Hydro->Acidify Final Final Product: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid Acidify->Final

Figure 2: Step-by-step workflow for the high-purity synthesis protocol.

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link[2][3]

  • Bertolini, G., et al. (2017).[3][5] "Method for the preparation of 1-(2-halogen-ethyl)-4-piperidine-carboxylic acid ethyl esters." European Patent EP 3215489 B1.[2][3][5] Link

  • Wiberg, K. B. (1971).[3] "2-Thiophenealdehyde."[1][2][3][6][7] Organic Syntheses, 51, 31. Link

  • StruPI. (2023).[2][3] "1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid Structure." PubChem Database.[2][3][8] Link

Sources

Application Note: Functional Characterization of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid in GABAergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental protocols for evaluating 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (CAS: 901923-78-2), a structural analog of the antiepileptic drug Tiagabine and the GABA agonist Isonipecotic acid. Given its pharmacophore—a piperidine-4-carboxylic acid core functionalized with a lipophilic thiophene moiety—this compound is a primary candidate for modulation of GABA Transporters (GATs) or GABA-A Receptors . This application note focuses on high-throughput fluorescence-based membrane potential assays to quantify GAT activity and electrophysiological validation for receptor specificity.

Introduction & Mechanism of Action

Chemical Basis of Bioactivity

The molecule comprises two distinct functional domains:

  • Polar Core (Piperidine-4-carboxylic acid): Structurally identical to isonipecotic acid, a known GABA-A receptor agonist and weak GAT inhibitor.[1] The 4-position carboxylate mimics the zwitterionic character of the neurotransmitter GABA (

    
    -aminobutyric acid).
    
  • Lipophilic Anchor (Thien-2-ylmethyl): The thiophene ring provides lipophilicity essential for blood-brain barrier (BBB) penetration and interaction with the hydrophobic vestibule of the GABA transporter, analogous to the bis-thiophene tail of Tiagabine (a potent GAT-1 inhibitor).

Target Mechanism: The GABAergic Synapse

The primary hypothesis for this compound is GABA Transporter (GAT) inhibition .

  • GAT Function: GAT-1 (SLC6A1) removes GABA from the synaptic cleft, terminating inhibitory signaling.

  • Inhibition: By blocking GAT-1, the compound prolongs the residence time of GABA in the synapse, enhancing inhibitory tone—a key strategy in treating epilepsy and neuropathic pain.

  • Electrogenicity: GAT-1 transport is electrogenic, coupling the uptake of 1 GABA molecule with 2 Na

    
     ions and 1 Cl
    
    
    
    ion. This net influx of positive charge causes membrane depolarization, which can be measured using voltage-sensitive dyes.
Pathway Visualization

The following diagram illustrates the putative action of the compound within the GABAergic synapse.

GABAPathway cluster_synapse GABAergic Synapse cluster_presynaptic Presynaptic Neuron / Astrocyte cluster_postsynaptic Postsynaptic Neuron GABA_Ext Extracellular GABA GAT1 GAT-1 Transporter (SLC6A1) GABA_Ext->GAT1 Substrate Uptake GABAR GABA-A Receptor (Cl- Channel) GABA_Ext->GABAR Binding/Activation Compound 1-(Thien-2-ylmethyl) piperidine-4-carboxylic acid Compound->GAT1 Inhibition (Putative) Compound->GABAR Agonism (Secondary) MembranePot Membrane Depolarization (Na+ Influx) GAT1->MembranePot Electrogenic Transport (2Na+/1Cl-/GABA) Inhibition Hyperpolarization (Inhibitory Signal) GABAR->Inhibition Cl- Influx

Caption: Putative mechanism of action targeting GAT-1 inhibition and secondary GABA-A receptor modulation.

Experimental Protocols

Protocol A: Membrane Potential Assay for GAT Activity (High-Throughput)

Objective: To determine the IC


 of the compound against GAT-1 mediated GABA uptake.
Principle:  Since GAT-1 transport is electrogenic (net inward current), the addition of GABA causes depolarization. Inhibitors prevent this depolarization. We use a Membrane Potential Dye (e.g., FLIPR Blue or FMP)  to track this change.
1. Materials
  • Cell Line: HEK-293 or CHO-K1 stably expressing human GAT-1 (SLC6A1).

  • Reagents:

    • FMP Blue Dye (Molecular Devices or equivalent).

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • GABA (Agonist/Substrate).[1]

    • Control Inhibitor: Tiagabine or Nipecotic Acid.

    • Test Compound: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (dissolved in DMSO).

2. Workflow
  • Cell Plating:

    • Seed GAT-1 expressing cells in 96-well black-wall/clear-bottom poly-D-lysine coated plates at 50,000 cells/well.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Membrane Potential Dye loading buffer.

    • Incubate for 30–60 minutes at room temperature (protected from light).

  • Compound Addition (Pre-incubation):

    • Prepare a 10-point dilution series of the test compound (0.1 nM to 100 µM).

    • Add compound to cells and incubate for 15 minutes.

    • Note: Keep DMSO concentration < 0.5% to avoid artifacts.

  • Functional Trigger:

    • Place plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject GABA (EC

      
       concentration, typically 5–10 µM) automatically.
      
    • Measurement: Record kinetics for 120 seconds (Ex: 530 nm, Em: 565 nm).

3. Data Analysis
  • Calculate the Area Under the Curve (AUC) or Max-Min fluorescence response.

  • Normalize data:

    • 0% Inhibition = GABA alone.

    • 100% Inhibition = Buffer control (no GABA).

  • Fit data to a 4-parameter logistic equation to determine IC

    
    .
    
Protocol B: Whole-Cell Patch Clamp (Electrophysiology)

Objective: To distinguish between transporter inhibition and direct receptor activation. System: Manual Patch Clamp or Automated Patch Clamp (e.g., QPatch).

1. Solutions
  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular (Pipette): 130 mM CsCl (to block K+ channels), 2 mM MgCl

    
    , 10 mM EGTA, 10 mM HEPES (pH 7.2).
    
2. Procedure
  • GAT Current Isolation:

    • Clamp cell voltage at -60 mV.

    • Apply GABA (100 µM) via fast perfusion. Observe the steady-state inward current (I

      
      ).
      
    • Washout.

  • Inhibition Test:

    • Pre-perfuse with 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (10 µM) for 30 seconds.

    • Co-apply GABA (100 µM) + Test Compound.

    • Result Interpretation: A reduction in the steady-state current indicates GAT inhibition.

  • Receptor Agonism Test:

    • Apply Test Compound alone (without GABA).

    • Result Interpretation: An immediate, rapidly desensitizing current indicates direct GABA-A receptor agonism (mimicking isonipecotic acid).

Data Presentation & Quality Control

Experimental Workflow Diagram

Workflow Step1 Cell Seeding (HEK-GAT1) Step2 Dye Loading (Membrane Potential) Step1->Step2 Step3 Compound Pre-incubation Step2->Step3 Step4 GABA Injection (Substrate) Step3->Step4 Step5 Read Fluorescence (Depolarization) Step4->Step5

Caption: Workflow for the high-throughput membrane potential assay.

Expected Results Table
Assay TypeReadoutExpected Outcome (If Inhibitor)Expected Outcome (If Agonist)
Membrane Potential Fluorescence (RFU)Reduced AUC upon GABA additionIncreased RFU without GABA
Patch Clamp Current (pA)Reduced steady-state GABA currentInduced transient current alone
Cytotoxicity MTT AbsorbanceNo change (High Viability)No change (High Viability)
Validity Criteria (Self-Validating System)
  • Z-Factor: For the plate-based assay, Z' must be > 0.5.

  • Reference Control: Tiagabine must show an IC

    
     ~20–50 nM in the GAT assay.
    
  • Solubility: The compound is an HCl salt; ensure stock is prepared in DMSO (up to 100 mM) and diluted into aqueous buffer immediately before use to prevent precipitation.

References

  • Schousboe, A., et al. (2004). "Role of GABA transporters in deep brain stimulation and epilepsy." Journal of Neurochemistry. Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: design, synthesis and pharmacology." Current Topics in Medicinal Chemistry.
  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • Wanner, K. T., et al. (2023). "Cryo-EM Structure of GABA Transporter 1 Reveals Substrate Recognition and Transport Mechanism." Nature Structural & Molecular Biology.[2] Link

  • PubChem Compound Summary. "1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid." National Center for Biotechnology Information. Link

Sources

Application Notes & Protocols: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid as a Putative GABA Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid as a research tool.

Section 1: Introduction & Scientific Rationale

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine-4-carboxylic acid core linked to a thienylmethyl group. While specific literature on this exact molecule is sparse, its structural architecture positions it as a compelling tool for neuroscience research. The rationale for its use is grounded in its strong structural similarity to a class of well-characterized modulators of the γ-aminobutyric acid (GABA) system.

The core structure, a piperidine-carboxylic acid, is a foundational scaffold for inhibitors of GABA transporters (GATs).[1] Specifically, it is an analogue of nipecotic acid, a potent GABA reuptake inhibitor.[1] The addition of lipophilic moieties, such as the thiophene ring in this compound, is a proven strategy to enhance blood-brain barrier penetration and affinity for GATs. This is exemplified by the marketed antiepileptic drug Tiagabine, which incorporates a piperidine-3-carboxylic acid moiety and two substituted thiophene rings to achieve high-affinity, selective inhibition of the GAT-1 transporter.[2][3]

Therefore, 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is hypothesized to function as a GABA reuptake inhibitor . By blocking GATs, it is expected to increase the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), thereby enhancing inhibitory tone and modulating neuronal excitability.[4] This makes it a valuable research tool for investigating the role of the GABAergic system in health and in neurological disorders such as epilepsy, anxiety, and neuropathic pain.[5]

Section 2: Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity and activity of the compound.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in DMSO and methanol. Aqueous solubility may be limited and pH-dependent due to the carboxylic acid group.
Storage Store at -20°C for long-term use. For short-term use, stock solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions: For in vitro assays, a 10 mM stock solution is typically prepared by dissolving the compound in sterile, anhydrous DMSO. For in vivo studies, the compound may need to be formulated in a vehicle appropriate for the route of administration, such as a saline solution containing a solubilizing agent (e.g., Tween 80 or Cremophor EL), with pH adjustment as necessary. Always perform a solubility test for new formulations.

Section 3: Mechanism of Action: Modulating the GABAergic Synapse

GABAergic neurotransmission is crucial for maintaining the balance between excitation and inhibition in the CNS.[6] This balance is dynamically regulated, in part, by four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[7][8] GAT-1, located on presynaptic terminals and surrounding astrocytes, is the primary transporter responsible for clearing GABA from the synaptic cleft, thus terminating its inhibitory signal.[9]

By blocking GAT-1, 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is predicted to prevent this reuptake, leading to an accumulation of GABA in the synapse. This surplus GABA can then diffuse and activate both synaptic and extrasynaptic GABA-A receptors, resulting in prolonged and widespread neuronal inhibition, often referred to as enhanced "tonic" inhibition.[10]

GABA_Synapse cluster_0 Presynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicles GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse GAT1_pre GAT-1 GABA_synapse->GAT1_pre GABA_R GABA-A Receptor GABA_synapse->GABA_R Inhibitor 1-(Thien-2-ylmethyl) piperidine-4-carboxylic acid Inhibitor->GAT1_pre

Figure 1: Mechanism of GABA Reuptake Inhibition.

Section 4: Core Application Protocols

The following protocols provide a framework for characterizing the biological activity of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid. It is imperative to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control with a known GAT inhibitor like Tiagabine.

Protocol 4.1: In Vitro Characterization - [³H]GABA Uptake Inhibition Assay

This assay quantitatively determines the compound's ability to inhibit GABA transporter function. The protocol is adapted for cell lines (e.g., HEK293 or CHO) stably expressing the human GAT-1 transporter.[7][8]

Causality and Experimental Design:

  • Why use transfected cells? Using a cell line that overexpresses a specific transporter subtype (e.g., GAT-1) allows for the precise measurement of inhibition at that target, minimizing confounding effects from other transporters.

  • Why use [³H]GABA? Radiolabeled GABA provides a highly sensitive method to quantify the amount of neurotransmitter transported into the cells.

  • Self-Validation: The protocol's integrity relies on controls. A vehicle control establishes the baseline 100% uptake activity. A known potent inhibitor (positive control, e.g., Tiagabine) validates that the assay system is responsive to inhibition. A non-transfected parental cell line control confirms that uptake is target-specific.

Assay_Workflow start Start: GAT-1 Expressing Cells in 96-well plate wash Wash cells with Krebs-HEPES buffer start->wash preincubate Pre-incubate with Test Compound or Controls (10-20 min) wash->preincubate add_gaba Add [³H]GABA + cold GABA mixture preincubate->add_gaba incubate Incubate (1-5 min) at room temperature add_gaba->incubate stop Stop uptake by washing with ice-cold buffer incubate->stop lyse Lyse cells stop->lyse measure Quantify radioactivity via liquid scintillation counting lyse->measure analyze Analyze Data: Calculate % Inhibition & IC₅₀ measure->analyze end End analyze->end Microdialysis_Workflow In Vivo Microdialysis Experimental Flow cluster_animal_prep Animal Preparation cluster_experiment_day Experiment Day cluster_analysis Sample Analysis surgery Stereotaxic Surgery: Implant guide cannula targeting brain region (e.g., Globus Pallidus) recovery Allow animal to recover (5-7 days) surgery->recovery probe_insert Insert microdialysis probe recovery->probe_insert perfusion Perfuse with artificial CSF at a low flow rate probe_insert->perfusion baseline Collect baseline samples (e.g., every 20 min for 2h) perfusion->baseline administer Administer Compound (e.g., i.p. injection) baseline->administer collect_post Continue collecting samples (for 3-4 hours post-injection) administer->collect_post hplc Analyze GABA concentration in dialysates using HPLC with fluorescence detection collect_post->hplc data_analysis Normalize data to baseline (% of basal level) hplc->data_analysis

Figure 3: Workflow for In Vivo Microdialysis Study.

Step-by-Step Methodology:

  • Surgical Preparation: Under anesthesia, adult male Sprague-Dawley rats are implanted with a guide cannula targeting a specific brain region (e.g., globus pallidus, ventral pallidum). [11]Animals are allowed to recover for several days.

  • Microdialysis Setup: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular GABA levels.

  • Compound Administration: The test compound or vehicle is administered systemically (e.g., intraperitoneally, i.p.).

  • Post-Dose Collection: Sample collection continues for several hours post-administration to monitor the time course of changes in GABA levels.

  • Sample Analysis: The concentration of GABA in each dialysate sample is quantified using a sensitive analytical method, typically HPLC with fluorescence detection after derivatization.

  • Data Analysis: GABA concentrations in post-administration samples are expressed as a percentage of the average baseline concentration for each animal. The results are then averaged across animals for each treatment group. A significant increase in extracellular GABA levels compared to the vehicle-treated group indicates successful target engagement in vivo. [11]

Section 5: Troubleshooting & Experimental Considerations

  • Solubility: Poor aqueous solubility can be a major hurdle, especially for in vivo work. Test different formulation vehicles and ensure the compound remains in solution. Sonication may aid dissolution.

  • Off-Target Effects: At higher concentrations, the compound may interact with other transporters or receptors. It is crucial to perform selectivity screening against other GAT subtypes (GAT-2, GAT-3, BGT-1) and a panel of common CNS targets to understand its specificity.

  • Cytotoxicity: For cell-based assays, perform a cell viability assay (e.g., MTT or LDH) to ensure that observed effects are due to target modulation and not cellular toxicity.

  • Dose-Response: Always perform a full dose-response curve to identify the optimal concentration range. For in vivo studies, this involves dose-ranging to find an effective dose that does not produce overt sedative or motor-impairing effects that could confound behavioral experiments.

Section 6: Conclusion

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a promising research tool for the pharmacological interrogation of the GABAergic system. Based on its structural design, it is poised to act as a GABA reuptake inhibitor, likely targeting GAT-1. The protocols outlined here provide a robust framework for researchers to validate its mechanism of action and utilize it to explore the intricate role of GABAergic signaling in neuronal circuits and its dysregulation in CNS disorders. Further studies should focus on defining its full selectivity profile and evaluating its efficacy in established animal models of neurological disease.

Section 7: References

  • US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents. (URL: )

  • PubChem. (n.d.). Tiagabine. National Center for Biotechnology Information. (URL: [Link])

  • PubChem. (n.d.). Tiagabine Hydrochloride. National Center for Biotechnology Information. (URL: [Link])

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. (URL: [Link])

  • Fink-Jensen, A., et al. (1992). The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. European Journal of Pharmacology, 220(2-3), 197–201. (URL: [Link])

  • Jaspers, G. J., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. (URL: [Link])

  • Khatri, D. M., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Communications, 13(1), 3193. (URL: [Link])

  • Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193–1209. (URL: [Link])

  • Semyanov, A., Walker, M. C., & Kullmann, D. M. (2004). GABA uptake regulates cortical excitability via cell type-specific tonic inhibition. Nature Neuroscience, 7(5), 484–490. (URL: [Link])

  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. (URL: [Link])

  • Wang, D. D., & Bordey, A. (2008). The GABAergic system of the mammalian brain and its implication in the development of temporal lobe epilepsy. Epilepsy & Behavior, 13(3), 413–424. (URL: [Link])

  • Zareba, G. (2024). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 1-15. (URL: [Link])

  • Zhang, M., et al. (2022). Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. International Journal of Molecular Sciences, 23(14), 7899. (URL: [Link])

Sources

Application Note: Strategic Utilization of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (hereafter referred to as TMP-4-CA ) as a privileged scaffold in Central Nervous System (CNS) drug discovery.

While structurally distinct from the marketed antiepileptic Tiagabine (which utilizes a nipecotic acid core and a bis-thienyl tail), TMP-4-CA represents a critical class of GABA-mimetic bioisosteres . Its core structure combines a polar, zwitterionic GABA-mimetic head group (isonipecotic acid) with a lipophilic, metabolically distinct anchor (thienyl moiety). This guide provides validated protocols for its synthesis, derivatization, and pharmacological evaluation, specifically targeting GABA Transporter (GAT) inhibition and Blood-Brain Barrier (BBB) permeability.

Scientific Rationale & Mechanism

The Pharmacophore Triad

In CNS medicinal chemistry, TMP-4-CA serves as a versatile template due to three structural features:

  • GABA-Mimetic Head: The piperidine-4-carboxylic acid moiety mimics the spatial arrangement of GABA (γ-aminobutyric acid), allowing recognition by the orthosteric site of GAT proteins.

  • Lipophilic Linker: The N-substituted thienyl-methyl group acts as a "lipophilic anchor," engaging the hydrophobic vestibule of the transporter to lock it in an inward-open or occluded conformation.

  • Bioisosterism: The thiophene ring serves as a bioisostere for phenyl rings, often improving metabolic stability (reducing CYP450 oxidation susceptibility) and optimizing logP for CNS penetration.

Mechanism of Action (GAT Inhibition)

Unlike GABA agonists which desensitize receptors, GAT inhibitors (like Tiagabine and TMP-4-CA derivatives) block the reuptake of GABA from the synaptic cleft.

  • Target: GAT-1 (SLC6A1) is the primary target.

  • Binding Mode: The carboxylic acid interacts with the sodium binding site (Na1/Na2), while the bulky N-substituent prevents the transporter from completing the transport cycle.

Chemical Synthesis & Derivatization Protocol

Core Scaffold Synthesis (Reductive Amination)

Objective: Synthesize high-purity TMP-4-CA from commercially available precursors.

Reagents:

  • Ethyl isonipecotate (CAS: 1126-09-6)

  • Thiophene-2-carboxaldehyde (CAS: 98-03-3)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Protocol:

  • Imine Formation: Dissolve Ethyl isonipecotate (1.0 eq) and Thiophene-2-carboxaldehyde (1.1 eq) in anhydrous DCM (0.2 M). Add catalytic AcOH (1-2 drops) to adjust pH to ~5-6. Stir at Room Temperature (RT) for 1 hour under N₂.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes. Allow to warm to RT and stir overnight (12-16h).

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF:MeOH:H₂O (2:1:1). Add LiOH (3.0 eq) and stir at RT for 4 hours.

  • Purification: Acidify to pH 4 with 1M HCl. The zwitterionic product often precipitates. Recrystallize from Ethanol/Ether.

Visualization of Synthesis Pathway

SynthesisPath Start Ethyl Isonipecotate + Thiophene-2-CHO Imine Intermediate Imine Start->Imine DCM, AcOH RT, 1h Ester Ethyl 1-(thien-2-ylmethyl) piperidine-4-carboxylate Imine->Ester NaBH(OAc)3 Reductive Amination Final TMP-4-CA (Free Acid) Ester->Final LiOH, THF/H2O Hydrolysis

Caption: Step-wise reductive amination and hydrolysis pathway for TMP-4-CA synthesis.

Biological Evaluation Protocols

In Vitro [³H]-GABA Uptake Assay

Purpose: Determine the IC₅₀ of TMP-4-CA derivatives against GAT-1.

Materials:

  • Source: Rat brain synaptosomes (P2 fraction) or HEK-293 cells stably expressing hGAT-1.

  • Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).

  • Buffer: Krebs-Henseleit buffer (pH 7.4).

Step-by-Step Protocol:

  • Preparation: Resuspend synaptosomes in Krebs buffer. Pre-incubate aliquots (200 µL) at 37°C for 10 mins.

  • Drug Treatment: Add test compound (TMP-4-CA) at varying concentrations (0.1 nM – 100 µM). Incubate for 10 mins.

    • Control: Use Tiagabine (10 µM) to define non-specific uptake.

  • Uptake Initiation: Add [³H]-GABA (final conc. 10-20 nM). Incubate for exactly 5 mins at 37°C.

  • Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count CPM.

  • Analysis: Calculate specific uptake = (Total Uptake - Non-specific Uptake). Plot log[concentration] vs. % Inhibition to derive IC₅₀.

PAMPA-BBB (Blood-Brain Barrier) Assay

Purpose: Assess passive diffusion potential across the BBB.

Protocol:

  • Membrane: Use PVDF filter plates coated with porcine brain polar lipid extract dissolved in dodecane.

  • Donor: Add 300 µL of TMP-4-CA (10 µM in PBS, pH 7.4) to the donor well.

  • Acceptor: Add 200 µL of PBS to the acceptor well.

  • Incubation: Sandwich the plates and incubate at RT for 18 hours in a humidity chamber.

  • Analysis: Quantify compound concentration in both wells using LC-MS/MS.

  • Calculation: Determine effective permeability (

    
    ) using the standard PAMPA equation.
    
    • Target:

      
       cm/s indicates high BBB permeability.
      

Data & SAR Analysis

Physicochemical Comparison

The table below highlights why TMP-4-CA is a favorable scaffold compared to endogenous GABA and the drug Tiagabine.

PropertyGABATiagabineTMP-4-CA (Scaffold)Optimization Goal
MW ( g/mol ) 103.1375.5~225.3< 400 for CNS
cLogP -2.3 (Polar)3.5 (Lipophilic)1.8 - 2.2Ideal range (2-4)
tPSA (Ų) 63.350.0~50-60< 90 for BBB
H-Bond Donors 211Minimize for BBB
pKa (Acid) 4.03.5~4.0Zwitterionic at pH 7.4
Screening Workflow Diagram

ScreeningFlow Lib Library Synthesis (TMP-4-CA Derivatives) Primary Primary Screen [3H]-GABA Uptake (Single conc. 10 µM) Lib->Primary Hit Hit Confirmation (IC50 Determination) Primary->Hit >50% Inhibition Secondary Secondary Profiling 1. PAMPA-BBB 2. Selectivity (GAT-2/3) Hit->Secondary IC50 < 1 µM Lead Lead Candidate (In Vivo PK/PD) Secondary->Lead Pe > 4e-6 cm/s Selectivity > 10x

Caption: Hierarchical screening cascade for identifying CNS-active candidates from TMP-4-CA libraries.

Expert Insights & Troubleshooting

  • Zwitterionic Handling: TMP-4-CA exists as a zwitterion. In organic synthesis (e.g., amide coupling), the carboxylic acid must be protected (methyl/ethyl ester) or the nitrogen must be protonated/protected to avoid self-polymerization or solubility issues in non-polar solvents.

  • Thiophene Oxidation: The thiophene ring is susceptible to oxidation (S-oxidation) by metabolic enzymes. During lead optimization, consider blocking the 5-position of the thiophene ring with a halogen (Cl/F) or methyl group to block metabolic soft spots.

  • Selectivity: While GAT-1 is the primary target, test against GAT-3 (glial transporter). GAT-3 inhibition has distinct anticonvulsant profiles. The "linker length" between the nitrogen and the aromatic tail determines subtype selectivity.

References

  • Nielsen, E. B., et al. (1991). "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate." Journal of Medicinal Chemistry. Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design. Link

  • Di Martino, R. M., et al. (2021). "Carboxylic Acid (Bio)Isosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. "1-(thien-2-ylcarbonyl)piperidine-4-carboxylic acid Product Data." Link

  • PubChem. "1-(Thiophen-2-yl)piperidine Compound Summary." Link

Application Note: Strategic Development of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide outlines the rational design, synthesis, and purification of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid and its structural analogs. This scaffold, a derivative of N-substituted isonipecotic acid, represents a "privileged structure" in medicinal chemistry, serving as a core motif for GABA uptake inhibitors (functionally related to Tiagabine), muscarinic receptor ligands, and chemokine receptor antagonists.

The primary focus of this protocol is to empower researchers to move beyond the parent molecule by exploiting thiophene-phenyl bioisosterism and carboxylic acid surrogates . We present a robust, scalable reductive amination protocol utilizing Sodium Triacetoxyborohydride (STAB), integrated with a modern Solid Phase Extraction (SPE) purification workflow.

Rational Design & SAR Strategy

The Case for Thiophene Bioisosterism

The thiophene ring is not merely a structural placeholder; it is a strategic bioisostere for the benzene ring.

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene, potentially enhancing cation-π interactions within a receptor binding pocket.

  • Metabolic Stability: While the 2-position is metabolically active, substituting the 5-position (e.g., with halogens) can block oxidative metabolism, a common SAR tactic.

  • Steric Profile: The bond angle of C–S–C in thiophene (~92°) differs from the C–C–C angle in benzene (120°), offering a subtle geometric variation that can improve fit in "tight" hydrophobic pockets.

Analog Generation Matrix

To develop a comprehensive Structure-Activity Relationship (SAR) profile, we recommend the following diversification strategy:

RegionModification TypeRationale
Core (Head) Piperidine

Azepane / Pyrrolidine
Alters the spatial projection of the carboxylic tail; affects ring puckering.
Linker Methyl

Ethyl / Propyl
Increases rotational freedom; probes the depth of the hydrophobic pocket.
Tail (Acid) COOH

Tetrazole / Hydroxamic Acid
Tetrazole: Improves lipophilicity and metabolic stability while mimicking pKa. Hydroxamic Acid: Targets metalloenzymes (Zn2+ chelation).
Aromatic (Body) Thiophene

Furan / Pyridine
Probes hydrogen bond acceptor capability and π-stacking electronics.

Experimental Protocols

Method A: Reductive Amination (Recommended)

Reaction Type: Indirect Reductive Amination Scale: 1.0 mmol – 10.0 mmol

This method is superior to direct alkylation (using thienyl halides) because it suppresses over-alkylation (quaternization) and operates under mild conditions compatible with sensitive functional groups.

Reagents & Materials
  • Amine: Ethyl isonipecotate (CAS: 1126-09-6)

  • Aldehyde: Thiophene-2-carboxaldehyde (CAS: 98-03-3)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Protocol
  • Imine Formation:

    • In a dry round-bottom flask, dissolve Ethyl isonipecotate (1.0 equiv) in DCE (0.2 M concentration).

    • Add Thiophene-2-carboxaldehyde (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Note: Acid catalysis is critical to activate the imine for reduction.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Hydrolysis (Ester

    
     Acid): 
    
    • Dissolve the crude ester in THF/Water (3:1).

    • Add LiOH·H₂O (3.0 equiv).

    • Stir at RT for 12 hours.

    • Acidify carefully with 1M HCl to pH ~4 to precipitate the zwitterionic product or extract with n-Butanol if highly water-soluble.

Method B: Purification via SCX (Strong Cation Exchange)

For library generation, traditional column chromatography is a bottleneck. We recommend "Catch-and-Release" purification.

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.

  • Wash: Flush with MeOH (5 column volumes) to remove non-basic impurities (unreacted aldehyde, neutral byproducts).

  • Elute: Elute the product (tertiary amine) using 2M Ammonia in MeOH.

  • Finish: Concentrate the ammoniacal eluent to yield high-purity amine.

Visualized Workflows

Synthetic Pathway (Reductive Amination)

SyntheticPathway cluster_0 Phase 1: Coupling Start Ethyl Isonipecotate (Amine) Imine Imine Intermediate Start->Imine + Aldehyde + AcOH Aldehyde Thiophene-2- carboxaldehyde Aldehyde->Imine Reduction Reduction (STAB / DCE) Imine->Reduction Ester Intermediate Ester Reduction->Ester NaBH(OAc)3 Hydrolysis Hydrolysis (LiOH / THF) Ester->Hydrolysis Final Target Acid (Zwitterion) Hydrolysis->Final pH Adjust

Figure 1: Step-wise synthetic pathway for the reductive amination and subsequent hydrolysis to the target acid.

Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture CheckTLC TLC Analysis (Aldehyde present?) Crude->CheckTLC Scavenge Add Polymer-Supported Amine Scavenger CheckTLC->Scavenge Yes (Excess Aldehyde) SCX SCX Cartridge (Catch & Release) CheckTLC->SCX No Scavenge->SCX Wash Wash MeOH (Remove Neutrals) SCX->Wash Elute Elute NH3/MeOH (Release Product) Wash->Elute FinalPure Pure Amine Ester Elute->FinalPure

Figure 2: Logic flow for high-throughput purification using Solid Phase Extraction (SCX).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB reagent.STAB is moisture sensitive. Use anhydrous DCE and fresh reagent.
Tertiary Amine Impurity Over-alkylation (if using halide method) or degradation.Switch to Reductive Amination (Method A). Ensure temperature is 0°C during STAB addition.
Poor Solubility Zwitterionic nature of the final acid.Do not extract the final acid into DCM. Use n-Butanol or lyophilize the aqueous layer directly.
Aldehyde Persistence Steric hindrance or slow imine formation.Add activated 4Å Molecular Sieves to the imine formation step to drive equilibrium.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Krogsgaard-Larsen, P., et al. (2000). "GABA Uptake Inhibitors: Design, Synthesis and Pharmacological Evaluation." Current Pharmaceutical Design. (Context for Nipecotic/Isonipecotic acid scaffolds).
  • Sigma-Aldrich. "Application Note: Reductive Amination."

  • BenchChem. "Protocols for Tertiary Amine Synthesis via Reductive Amination."[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate common challenges and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during synthesis. Each entry details the potential causes, the underlying chemistry, and provides systematic protocols for diagnosis and resolution.

Question 1: My reductive amination reaction has stalled, or the yield is very low. How can I resolve this?

Answer:

Low conversion in the reductive amination between piperidine-4-carboxylic acid and thiophene-2-carboxaldehyde is a frequent issue. The root cause typically lies in one of two key stages: the initial formation of the iminium ion intermediate or the subsequent reduction step.

Causality and Scientific Explanation:

The reaction proceeds via a pH-sensitive equilibrium. First, the amine and aldehyde form a carbinolamine, which then dehydrates to an iminium ion. This electrophilic iminium ion is the species that is actually reduced by the hydride agent.

  • Suboptimal pH: If the medium is too basic, the rate of carbinolamine dehydration is slow. If it is too acidic, the starting piperidine amine is protonated and becomes non-nucleophilic, preventing the initial reaction with the aldehyde. An optimal, weakly acidic environment (typically pH 4-6) is crucial to facilitate dehydration without deactivating the amine nucleophile.

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol byproduct (thiophen-2-ylmethanol) if iminium formation is slow. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are preferred as they are less likely to reduce the aldehyde at the optimal pH for iminium formation.[1][2] NaBH(OAc)₃, in particular, is often the reagent of choice as it is less toxic than its cyano-counterpart and the reaction can be driven by the in-situ generation of acetic acid, which helps catalyze iminium formation.[1]

Troubleshooting Workflow Diagram

G start Low Yield or Stalled Reaction check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_sm sm_present Starting Materials Predominate? check_sm->sm_present iminium_issue Problem: Inefficient Iminium Ion Formation sm_present->iminium_issue  Yes aldehyde_reduced Thiophen-2-ylmethanol Detected? sm_present->aldehyde_reduced  No solution_ph Solution: 1. Add 1-2 eq. of Acetic Acid. 2. Ensure anhydrous conditions. 3. Monitor iminium formation before reduction. iminium_issue->solution_ph hydride_issue Problem: Premature Aldehyde Reduction aldehyde_reduced->hydride_issue  Yes workup_loss Problem: Product Lost During Workup aldehyde_reduced->workup_loss  No solution_hydride Solution: 1. Switch to a milder hydride (NaBH(OAc)₃). 2. Use a two-step procedure: form imine first, then add NaBH₄. hydride_issue->solution_hydride solution_workup Solution: 1. Adjust pH carefully to isoelectric point for precipitation. 2. Use ion-exchange chromatography. workup_loss->solution_workup

Caption: Troubleshooting workflow for reductive amination.

Detailed Optimization Protocol:

  • Reaction Setup: Dissolve piperidine-4-carboxylic acid (1.0 eq.) and thiophene-2-carboxaldehyde (1.1 eq.) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)).[3]

  • pH Adjustment (Catalysis): Add glacial acetic acid (1.0-2.0 eq.) to the mixture. Stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reaction Monitoring: Before adding the reducing agent, withdraw a small aliquot for TLC or LC-MS analysis to confirm the consumption of starting materials and the appearance of the iminium ion or its hydrated form.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until analysis indicates completion.

  • Workup: Quench the reaction carefully with water or a saturated NaHCO₃ solution. The zwitterionic nature of the product can make extraction difficult. The most effective isolation method is often to adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 3-4), which should cause the product to precipitate. The solid can then be collected by filtration.[4]

Question 2: In my N-alkylation synthesis, I'm observing a significant amount of a quaternary ammonium salt impurity. How can I prevent this?

Answer:

The formation of a quaternary ammonium salt is a classic side reaction in the N-alkylation of secondary amines.[5] It occurs when the desired tertiary amine product, being nucleophilic itself, reacts with a second molecule of the alkylating agent (2-(chloromethyl)thiophene).

Causality and Scientific Explanation:

The reaction is a competition between two nucleophiles (the starting secondary amine and the product tertiary amine) for the same electrophile. While the secondary amine is generally more sterically accessible, the tertiary amine product is often more nucleophilic due to the electron-donating effect of the additional alkyl group. This makes over-alkylation a thermodynamically favorable process.

This side reaction is exacerbated by:

  • High concentration of the alkylating agent.

  • Prolonged reaction times or high temperatures.

  • Use of a strong, non-hindered base that does not sterically shield the product amine.

Mechanism of Side Reaction

G cluster_0 Desired Reaction cluster_1 Side Reaction piperidine Piperidine-4-carboxylic acid (Secondary Amine) product Desired Product (Tertiary Amine) piperidine->product + Alkyl Halide - HCl alkyl_halide 2-(Chloromethyl)thiophene quaternary_salt Quaternary Salt (Side Product) product->quaternary_salt + Alkyl Halide - Cl⁻

Caption: Competing pathways in N-alkylation.

Prevention and Mitigation Strategies:

StrategyMechanism of ActionRecommended Protocol
Control Stoichiometry Limit the availability of the electrophile.Use the piperidine starting material in a slight excess (1.1 to 1.2 equivalents) relative to the 2-(chloromethyl)thiophene.
Slow Addition Maintain a low instantaneous concentration of the alkylating agent.Add the 2-(chloromethyl)thiophene solution dropwise to the reaction mixture over several hours using a syringe pump.
Choice of Base The base neutralizes the HCl formed. A bulky, non-nucleophilic base is less likely to compete in side reactions.Use a hindered base like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) which has lower solubility.
Lower Temperature Reduce the reaction rate, giving the primary alkylation a kinetic advantage over the secondary alkylation.Run the reaction at room temperature or below (0 °C), and only heat gently if the reaction fails to proceed.

Optimized N-Alkylation Protocol:

  • Setup: To a flask, add piperidine-4-carboxylic acid (1.1 eq.), potassium carbonate (2.5 eq.), and a polar aprotic solvent like DMF or acetonitrile.

  • Alkylating Agent Addition: Prepare a solution of 2-(chloromethyl)thiophene (1.0 eq.) in the same solvent. Add this solution dropwise to the stirred piperidine suspension over 2-3 hours at room temperature.

  • Monitoring: Monitor the disappearance of the 2-(chloromethyl)thiophene by TLC or GC-MS. Avoid letting the reaction run for an extended period after the limiting reagent is consumed.

  • Workup: Filter off the inorganic salts. Remove the solvent under reduced pressure. The residue can be purified by adjusting the pH to the isoelectric point to precipitate the product, or by using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: reductive amination or N-alkylation?

A: Both routes are viable, but the choice depends on factors like available starting materials, scale, and desired purity profile. Reductive amination is often preferred in modern drug development for its high atom economy and generally cleaner reaction profiles.

Comparison of Synthetic Routes

FeatureReductive AminationN-Alkylation
Starting Materials Piperidine-4-carboxylic acid, Thiophene-2-carboxaldehydePiperidine-4-carboxylic acid, 2-(Chloromethyl)thiophene
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃), catalytic acidInorganic or hindered organic base (e.g., K₂CO₃, DIPEA)
Common Side Products Thiophen-2-ylmethanol, unreacted starting materialsQuaternary ammonium salt, elimination byproducts
Process Safety NaCNBH₃ is highly toxic; NaBH(OAc)₃ is preferred.2-(Chloromethyl)thiophene is a lachrymator and alkylating agent.
Scalability Generally robust and scalable. One-pot procedures are common.Can be challenging due to the risk of over-alkylation and heterogeneity.
Overall Yield/Purity Often provides higher yields of cleaner product.Yields can be lower due to the primary side reaction.
Q2: My final product is difficult to purify. What are the best methods?

A: The zwitterionic nature of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid makes it poorly soluble in many common organic solvents but soluble in aqueous acid or base. This property is key to its purification.

  • Isoelectric Point Precipitation: This is the most effective and scalable purification technique. After an aqueous workup, carefully adjust the pH of the solution. The product will have minimum solubility at its isoelectric point (pI). By slowly adding acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to bring the pH to ~3-4, the pure product should precipitate out of the solution, leaving more soluble impurities behind.[4] The resulting solid can be collected by filtration and washed with cold water, followed by a non-polar solvent like diethyl ether to aid in drying.

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography is an excellent choice.

    • Cation Exchange: At a pH below its pI (<3), the product will be protonated at the piperidine nitrogen and carry a net positive charge. It can be loaded onto a strong cation exchange (SCX) column. After washing away neutral impurities, the product is eluted with a basic solution (e.g., 2M ammonia in methanol).

    • Anion Exchange: At a pH above its pI (>5), the carboxylate will be deprotonated, giving the molecule a net negative charge. It can be purified on a strong anion exchange (SAX) column and eluted with an acidic solution.

  • Reverse-Phase Chromatography: While less common for bulk purification, reverse-phase HPLC or flash chromatography can be used. An acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) in the mobile phase (typically water/acetonitrile or water/methanol) is required to protonate the amine and ensure good peak shape.[4]

Q3: Are there any specific analytical techniques recommended for monitoring this reaction?

A: Yes, a combination of techniques provides the best picture of the reaction's progress.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. A typical mobile phase would be a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar one (like dichloromethane or hexanes), often with a small amount of acid (acetic acid) or base (triethylamine) added to prevent streaking of the ionic species. Staining with ninhydrin can visualize the amine-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of starting materials and the appearance of the product, while simultaneously confirming their identities by their mass-to-charge ratio (m/z). It will clearly distinguish the product (M+H)⁺ from the quaternary salt impurity (M)⁺, which will have a different mass and retention time.

  • Proton NMR (¹H NMR): For a definitive analysis of the crude reaction mixture or final product. Key signals to monitor include the disappearance of the aldehyde proton (~9.8 ppm) from thiophene-2-carboxaldehyde and the appearance of the new benzylic-type methylene protons (-CH₂-) connecting the thiophene and piperidine rings, which typically appear as a singlet around 3.6-4.0 ppm.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Deng, J., et al. (2011). Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride.
  • Legeay, J., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(12), 20976-20991. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Royal Society of Chemistry. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15, 1159-1169. [Link]

  • Shao, Z., et al. (2010). Method for preparing tiagabine and precursor compound of tiagabine.
  • Thieme. (2023). Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. [Link]

Sources

Technical Support Center: Recrystallization of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for the purification of 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid via recrystallization. The unique zwitterionic nature of this molecule presents specific challenges that are addressed in the following troubleshooting guides and frequently asked questions.

Section 1: Understanding the Molecule's Physicochemical Behavior

A successful purification strategy begins with understanding the inherent properties of the target compound. The structure of 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid, containing both a basic piperidine nitrogen and an acidic carboxylic acid, dictates its solubility and crystallization behavior.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid that influence its recrystallization?

A: The primary challenge arises from the molecule's ability to exist as a zwitterion. At its isoelectric point (pI), the carboxylic acid group is deprotonated (-COO⁻) and the piperidine nitrogen is protonated (-NH⁺-). This internal salt formation leads to a highly polar, rigid structure with strong intermolecular ionic interactions. Consequently, it behaves much like an inorganic salt, exhibiting high lattice energy, a high melting point, and poor solubility in common, less-polar organic solvents. The thiophene moiety introduces some non-polar character, but the zwitterionic properties dominate.

Q2: My compound is almost insoluble in everything I've tried (acetone, ethyl acetate, toluene). Why is this happening?

A: This is a classic sign of a zwitterionic compound. Zwitterions have very low solubility in solvents of low to moderate polarity because the solvent cannot effectively disrupt the strong ionic lattice of the solid. You will have much greater success with highly polar, protic solvents such as water, methanol, or ethanol, which can solvate both the positive and negative charges on the molecule.

Q3: How does pH dramatically alter the solubility of this compound?

A: The solubility of 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid is fundamentally linked to pH. By adjusting the pH, you can convert the zwitterion into a more soluble salt form.

  • In acidic conditions (pH < ~4): The carboxylate group becomes protonated (-COOH). The entire molecule now carries a net positive charge (a cation), centered on the piperidine nitrogen. This cationic salt is typically much more soluble in water than the zwitterion.

  • In basic conditions (pH > ~10): The protonated piperidine nitrogen is deprotonated. The molecule now carries a net negative charge (an anion) from the carboxylate group. This anionic salt is also typically much more soluble in water.

This behavior is the key to a powerful purification technique known as acid-base recrystallization.

Section 2: Recrystallization Protocols and Troubleshooting

This section provides actionable protocols and solutions to common problems encountered during the recrystallization of 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid.

Troubleshooting Guide

Q4: I can't find a single solvent that works well. The compound is insoluble when cold but also not very soluble when hot. What should I do?

A: This is a common issue. A single-solvent recrystallization may be difficult. The ideal solvent should dissolve the compound poorly when cold but completely when hot. Given the compound's high polarity, start with the most polar protic solvents.

Recommended Starting Solvents for Screening:

Solvent SystemBoiling Point (°C)Rationale & Expected Outcome
Water100High Potential. The compound is likely soluble in hot water and less soluble in cold water. High boiling point allows for a wide solubility gradient.
Methanol (MeOH)65Good Potential. Polar protic solvent. May be a good candidate or used in a mixed system with water or a less polar co-solvent.[1][2]
Ethanol (EtOH)78Good Potential. Similar to methanol but less volatile. Often a good choice for thiophene-containing molecules.[1][3]
Isopropanol (IPA)82Lower Potential. May not be polar enough to dissolve the compound sufficiently when hot. Could be a good anti-solvent.
Acetonitrile (MeCN)82Low Potential. Aprotic polar solvent. Less effective at solvating the zwitterion compared to protic solvents.
Methanol/Water Mix65-100Excellent Potential. Allows for fine-tuning of polarity to achieve ideal solubility characteristics.
Ethanol/Ethyl Acetate77-78Moderate Potential. A mixed-solvent system where ethanol acts as the primary solvent and ethyl acetate as the anti-solvent.
Experimental Protocol 1: Standard Recrystallization from Water
  • Place the crude 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of deionized water, just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring to a near boil.

  • Add more hot water dropwise until the solid just dissolves. Do not add a large excess of solvent, as this will reduce your yield.[4]

  • If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to a boil for a few minutes.

  • Perform a hot gravity filtration using a pre-heated funnel to remove any insoluble impurities (or charcoal).[5]

  • Allow the clear filtrate to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.[6]

  • Once crystal formation appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Visual Workflow: Solvent Selection Strategy

G start Start with Crude Product screen_polar Test Solubility in Hot Polar Protic Solvents (Water, MeOH, EtOH) start->screen_polar is_soluble Is it fully soluble when hot and poorly soluble when cold? screen_polar->is_soluble single_solvent SUCCESS: Use Single Solvent Recrystallization Protocol is_soluble->single_solvent  Yes mixed_solvent ATTEMPT: Mixed-Solvent System (e.g., MeOH/IPA, EtOH/EtOAc) is_soluble->mixed_solvent No end_success Pure Crystals single_solvent->end_success ph_adjust LAST RESORT: pH Adjustment Protocol (Acid-Base Recrystallization) mixed_solvent->ph_adjust If Fails mixed_solvent->end_success ph_adjust->end_success

Caption: Solvent selection workflow for zwitterionic compounds.

Section 3: Advanced Troubleshooting

Q5: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong?

A: "Oiling out" occurs when the compound becomes insoluble in the solvent at a temperature that is above its own melting point.[7] Given that the parent compound, piperidine-4-carboxylic acid, has a melting point above 300°C, this is less likely to be a melting issue and more likely due to impurities depressing the melting point or high initial concentration.[8]

  • Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount (10-20%) of additional hot solvent to lower the saturation temperature. Allow it to cool much more slowly.[7]

  • Solution 2: Change your solvent system. Try a solvent with a lower boiling point (e.g., switch from water to ethanol).

  • Solution 3: Induce crystallization while the solution is still hot by scratching the inside of the flask with a glass rod at the solvent-air interface.

Q6: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This indicates your solution is not supersaturated, likely because too much solvent was added initially.[4]

  • Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool it again.[6]

  • Solution 2: Try to induce crystallization by scratching the inner wall of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7]

  • Solution 3: If you have a small sample of pure material, add a tiny "seed crystal" to the solution. This will act as a template for further crystal growth.

Q7: How can I use pH to my advantage for purification if standard methods fail?

A: This is an excellent strategy for zwitterionic compounds. By converting the compound to a salt, you can "wash away" neutral organic impurities.

Experimental Protocol 2: Acid-Base Recrystallization
  • Dissolve the crude compound in a dilute aqueous acid solution (e.g., 1M HCl) until the pH is ~2. Use only the minimum volume necessary. The compound should now be fully dissolved as its hydrochloride salt.

  • Wash the acidic solution with a water-immiscible organic solvent like dichloromethane or ethyl acetate to extract any neutral or basic impurities. Discard the organic layer.

  • Slowly add a dilute base (e.g., 1M NaOH or NH₄OH) to the aqueous solution with vigorous stirring. As the pH approaches the isoelectric point (pI), the zwitterionic form of your compound will precipitate out.

  • Monitor the pH. Stop adding base once precipitation is complete. Adding too much base will re-dissolve the compound as its anionic salt.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Visualizing pH-Dependent Solubility

G cluster_low_ph Low pH (e.g., pH 2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 11) low_ph_node Cationic Form (Piperidinium Salt) -COOH / -NH2+- HIGHLY SOLUBLE in Water pI_node Zwitterionic Form (Internal Salt) -COO- / -NH2+- POORLY SOLUBLE low_ph_node->pI_node + Base pI_node->low_ph_node + Acid high_ph_node Anionic Form (Carboxylate Salt) -COO- / -NH- HIGHLY SOLUBLE in Water pI_node->high_ph_node + Base high_ph_node->pI_node + Acid

Caption: Effect of pH on the ionic state and solubility.

References

  • Kuehne, M. E., & Konopka, E. A. (2009). Process for the purification of thiophenes. U.S. Patent No. US20090318710A1.
  • Chemistry LibreTexts. (2022, April 7). Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Stenutz, R. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Gamage, C. P., et al. (2025, November 25). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. Retrieved from [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

Sources

Technical Support Center: Troubleshooting Analytical Methods for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common analytical challenges encountered with this compound. The information herein is based on established analytical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a molecule of interest in pharmaceutical research, often serving as a building block in the synthesis of more complex drug candidates.[1] Its structure, featuring a piperidine ring, a thiophene moiety, and a carboxylic acid group, presents a unique set of analytical challenges. This guide will address these challenges in a practical, question-and-answer format, focusing on the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone technique for the separation, quantification, and purification of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid. However, its amphoteric nature (containing both a basic nitrogen in the piperidine ring and an acidic carboxylic acid) can lead to chromatographic issues.

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm observing significant peak tailing for my compound on a C18 column. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like your piperidine derivative on silica-based C18 columns.[2] The primary cause is the interaction between the positively charged (protonated) piperidine nitrogen and negatively charged residual silanol groups on the silica surface. This secondary interaction, in addition to the desired reversed-phase interaction, leads to a broadened and asymmetric peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the pH of your mobile phase.

    • Low pH (2-3): At a low pH, the carboxylic acid will be protonated (neutral), and the piperidine nitrogen will be protonated (positive charge). More importantly, the residual silanols on the silica surface will be protonated and thus neutral, minimizing the secondary ionic interactions.[3] An acidic modifier like trifluoroacetic acid (TFA) or formic acid at a concentration of 0.1% is recommended.[4]

    • High pH (8-10): At a high pH, the carboxylic acid will be deprotonated (negative charge), and the piperidine nitrogen will be neutral. This also minimizes interactions with silanols, but requires a pH-stable column.

  • Use of a Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds, which has a highly deactivated surface, can significantly improve peak shape.

  • Addition of a Basic Additive: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also help. TEA acts as a competing base, saturating the active silanol sites and preventing your analyte from interacting with them.[5]

Q2: My retention time is not reproducible and seems to be shifting between injections. What should I check?

A2: Retention time variability can stem from several factors related to the HPLC system, mobile phase, or the column itself.[6]

Troubleshooting Flowchart:

Caption: A logical workflow for troubleshooting retention time variability.

Detailed Explanation:

  • Mobile Phase: Ensure your mobile phase is fresh and properly degassed. Changes in solvent composition, even minor ones, can significantly impact retention. If you are mixing solvents online, ensure the proportioning valves are functioning correctly.[6]

  • Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a run. This is especially important when using mobile phases with additives.

  • Temperature: Column temperature fluctuations can affect retention times. Using a column oven will provide a stable temperature environment.[2]

  • System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect the flow rate.[5]

Recommended HPLC Protocol

This protocol provides a starting point for the analysis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (or similar)Standard reversed-phase column suitable for a wide range of compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic modifier improves peak shape by minimizing silanol interactions.
Gradient 5% to 95% B over 10 minutesA gradient is often necessary to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[7]
Column Temperature 30 °CProvides stable retention times.[7]
Detection UV at 235 nmThe thiophene ring provides a chromophore for UV detection.
Injection Volume 10 µLA standard injection volume.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Direct analysis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group. Derivatization is often required.

Frequently Asked Questions (FAQs) - GC-MS

Q1: My compound doesn't seem to be eluting from the GC column. What's wrong?

A1: The carboxylic acid and the secondary amine in the piperidine ring make the molecule too polar and non-volatile for standard GC analysis. At the high temperatures of the GC inlet, the compound is likely to decompose rather than volatilize.[8]

Solution: Derivatization

To make the compound suitable for GC-MS, you need to derivatize the polar functional groups. A two-step derivatization is often necessary:

  • Esterification of the Carboxylic Acid: Convert the carboxylic acid to a more volatile ester, for example, a methyl ester, by reacting it with methanol in the presence of an acid catalyst like thionyl chloride.

  • Acylation of the Piperidine Nitrogen: The secondary amine can be acylated using an agent like trifluoroacetic anhydride (TFAA) to further increase volatility and improve chromatographic performance.

Q2: I'm seeing multiple peaks in my chromatogram after derivatization. How do I interpret this?

A2: Multiple peaks can arise from several sources:

  • Incomplete Derivatization: If either the esterification or acylation step is incomplete, you will see peaks for the partially derivatized products.

  • Side Reactions: The derivatization reagents can sometimes react with other parts of the molecule or with impurities in your sample.

  • Thermal Degradation: Even after derivatization, the compound might be susceptible to some degradation in the hot GC inlet.[8]

Troubleshooting Steps:

  • Optimize Derivatization Conditions: Vary the reaction time, temperature, and reagent concentrations to ensure complete derivatization.

  • Analyze the Mass Spectra: The mass spectrum of each peak will provide valuable information about its structure and help you identify the desired product versus byproducts.

  • Lower Inlet Temperature: If thermal degradation is suspected, try reducing the temperature of the GC inlet.

Q3: The sulfur atom in my molecule seems to be causing issues with mass spectral interpretation. Are there any known challenges?

A3: Yes, sulfur-containing compounds can sometimes exhibit complex fragmentation patterns in mass spectrometry.[9][10] Additionally, the presence of sulfur can lead to interferences from other sulfur-containing compounds in your sample matrix.[11] High-resolution mass spectrometry can be beneficial in these cases to accurately determine the elemental composition of the fragment ions.[12][13]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a powerful tool for the structural elucidation of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs) - NMR

Q1: The proton signals for my piperidine ring are broad and poorly resolved. What could be the cause?

A1: The broadening of the piperidine ring signals is often due to a phenomenon called "ring inversion" or "chair-chair interconversion" on the NMR timescale. The piperidine ring is not planar and exists in a dynamic equilibrium between two chair conformations. If the rate of this interconversion is comparable to the NMR timescale, the signals for the axial and equatorial protons will be broadened.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help resolve this issue.

    • Low Temperature: At lower temperatures, the ring inversion slows down, and you may be able to resolve the distinct signals for the axial and equatorial protons.

    • High Temperature: At higher temperatures, the ring inversion becomes very fast on the NMR timescale, and you will observe sharp, averaged signals.

  • Solvent Effects: The choice of NMR solvent can also influence the rate of conformational exchange. Trying a different solvent might help to sharpen the signals.

Q2: I'm having trouble assigning the protons of the thiophene ring. What are the expected chemical shifts and coupling constants?

A2: The protons on a 2-substituted thiophene ring have characteristic chemical shifts and coupling patterns.

ProtonApproximate Chemical Shift (ppm)MultiplicityTypical Coupling Constant (Hz)
H57.2 - 7.5Doublet of doubletsJ(H5-H4) = 5.0, J(H5-H3) = 1.2
H36.9 - 7.1Doublet of doubletsJ(H3-H4) = 3.5, J(H3-H5) = 1.2
H46.9 - 7.1Doublet of doubletsJ(H4-H5) = 5.0, J(H4-H3) = 3.5

Note: These are approximate values and can be influenced by the solvent and the rest of the molecular structure.

Q3: I am unsure about the stereochemistry of substituents on the piperidine ring. Can NMR help?

A3: Yes, 1H NMR, particularly the coupling constants (J-values), is a powerful tool for determining the relative stereochemistry of substituents on a piperidine ring.[14] The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. Axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the coupling patterns of the piperidine ring protons, you can often deduce the preferred conformation and the relative orientation of the substituents.

Conclusion

The analysis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid requires a multi-faceted approach, often combining HPLC for separation and quantification, GC-MS (with derivatization) for sensitive detection, and NMR for definitive structural elucidation. This guide provides a starting point for troubleshooting common issues. Remember that a systematic approach, beginning with checking the simple things like mobile phase preparation and system readiness, will often lead to the quickest resolution of analytical problems.[6]

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2022). PubMed Central. [Link]

  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Study of Crude Oil Fouling from Sulfur-Containing Compounds Using High-Resolution Mass Spectrometry. (2021). ACS Publications. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Biological sulphur-containing compounds – Analytical challenges. (2025). Request PDF. [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. [Link]

  • Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. (n.d.). ACS Publications. [Link]

  • Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. (n.d.). EPA. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. (2010). PubMed. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (n.d.). MicroSolv. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2022). MDPI. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). (2022). PubMed. [Link]

Sources

Technical Support Center: HPLC Method Optimization for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid presents a classic "zwitterionic trap" in Reverse Phase HPLC (RP-HPLC). Its structure contains two competing ionization centers:

  • Basic Center: The piperidine nitrogen (Estimated pKa

    
     9.0–9.5).
    
  • Acidic Center: The carboxylic acid (Estimated pKa

    
     3.8–4.2).
    
  • Lipophilic Moiety: The thiophene ring, which drives retention but can induce steric constraints.

The Root Cause of Tailing: At neutral pH (pH 6–8), the molecule exists primarily as a zwitterion (negative carboxylate, positive amine). The positively charged amine interacts strongly with residual ionized silanols (Si-O⁻) on the silica surface. This secondary interaction—an ion-exchange mechanism—competes with the primary hydrophobic partition, causing the kinetic lag seen as "tailing."

Troubleshooting Decision Matrix

Before altering your method, use this logic flow to diagnose the specific cause of asymmetry.

TroubleshootingFlow Start Symptom: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH PH_Low pH < 3.0? CheckPH->PH_Low Yes PH_Mid pH 3.0 - 8.0? CheckPH->PH_Mid No CheckCol Check Column Type CheckSample Check Sample Diluent CheckCol->CheckSample Yes (Modern C18) Col_Type Is Column End-Capped? CheckCol->Col_Type No/Unknown Diluent Diluent pH matches MP? CheckSample->Diluent No PH_Low->CheckCol Action_Acid Action: Lower pH to < 2.5 (Protonate Silanols) PH_Mid->Action_Acid Standard Fix Action_Base Action: Use High pH Stable Column (pH > 10) PH_Mid->Action_Base Alternative Fix Action_Col Switch to Hybrid/BDS Silica Col_Type->Action_Col Action_Dil Match Diluent to Mobile Phase A Diluent->Action_Dil

Figure 1: Diagnostic logic flow for resolving peak asymmetry in zwitterionic piperidine derivatives.

Technical Q&A: Troubleshooting & Optimization

Category 1: Mobile Phase Chemistry

Q: I am running a standard 0.1% Formic Acid gradient (pH ~2.7), but the tailing factor is still > 1.8. Why? A: Formic acid is a weak ion-pairing agent. While pH 2.7 suppresses the carboxylic acid ionization (making it neutral), it does not fully suppress the silanol activity (pKa of silanols


 3.5–4.5).
  • The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% – 0.1%. TFA is a strong acid that drops the pH to ~2.0, effectively protonating (neutralizing) the surface silanols. Furthermore, the trifluoroacetate anion forms a hydrophobic ion pair with the protonated piperidine nitrogen, improving peak shape and retention.

Q: Can I use a phosphate buffer instead? A: Yes, and it is often superior for peak shape.

  • Protocol: Use 20–25 mM Potassium Phosphate (monobasic), adjusted to pH 2.3–2.5 with Phosphoric Acid.

  • Why: Phosphate provides higher ionic strength than Formic Acid/TFA, which helps "mask" the electrostatic attraction between the amine and residual silanols.

  • Caution: Do not use Phosphate buffers with LC-MS systems (non-volatile) or high % Acetonitrile (>85%) due to precipitation risks.

Category 2: Column Selection

Q: Does the "Thiophene" group require a special column? A: The thiophene ring adds aromaticity and lipophilicity, but the tailing is driven by the piperidine.

  • Recommendation: Use a "Type B" High-Purity Silica or a Hybrid Particle column (e.g., Ethylene-Bridged Hybrid).

  • Avoid: Older "Type A" silica columns, which have high metal content and acidic silanols that chelate with the carboxylic acid/amine motif.

  • Specific Phase: A C18 with Polar Embedding (e.g., amide or carbamate group) can shield silanols and provide unique selectivity for the polar carboxylic acid group.

Category 3: Sample Preparation (The "Hidden" Variable)

Q: I see a split peak or a "shoulder" on the front of the peak. Is my column failing? A: Likely not. This is often a Diluent Mismatch .

  • Mechanism: If you dissolve this zwitterion in 100% Methanol or Acetonitrile, the local environment in the injection plug may prevent the molecule from adopting the correct ionization state before it hits the column head.

  • The Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Buffer / 10% Organic). This ensures the piperidine is fully protonated and the carboxylate is in equilibrium before injection.

The "Gold Standard" Protocol

If you are starting from scratch or redesigning a failing method, use this protocol. It is designed to suppress silanol interactions aggressively.

Method Parameters
ParameterSpecificationRationale
Column C18 End-capped, High Purity (e.g., 150 x 4.6 mm, 3.5 µm)"Type B" silica minimizes secondary silanol interactions.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Low pH protonates silanols (Si-OH) and the carboxylic acid (-COOH).
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of MPA; TFA acts as ion-pairing agent.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID.[1]
Temperature 35°C - 40°CSlightly elevated temperature improves mass transfer and reduces tailing.
Injection Vol. 5 - 10 µLKeep volume low to prevent solvent effects.
Detection UV 235-240 nmThiophene has a strong absorption here; avoids low-UV noise from TFA.
Interaction Mechanism Visualization

The diagram below illustrates why the "Gold Standard" (Low pH + Ion Pairing) works.

InteractionMechanism cluster_0 Mobile Phase (pH 2.0) Silica Silica Surface (Si-OH) Analyte Analyte (Piperidine-H+) Silica->Analyte Blocked by H+ TFA TFA Anion (CF3COO-) TFA->Analyte Ion Pairing (Neutral Complex)

Figure 2: At pH 2.0 with TFA, surface silanols are protonated (neutral), preventing interaction. TFA forms a neutral ion-pair with the piperidine cation, enhancing retention and symmetry.

Advanced Troubleshooting (When All Else Fails)

If the peak is still tailing (Tailing Factor > 1.5) after applying the Gold Standard:

  • Switch to High pH (pH 10.5):

    • Why: At pH 10.5, the piperidine nitrogen is deprotonated (neutral). The silanols are fully ionized (Si-O⁻), but since the analyte is neutral (at the amine) and anionic (at the carboxylate), there is electrostatic repulsion rather than attraction.

    • Requirement: You must use a Hybrid Silica column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini) rated for pH 12. Standard silica will dissolve.

    • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

  • Add a "Sacrificial" Base:

    • Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA is a small, aggressive base that saturates the silanol sites, effectively "capping" them so your analyte cannot bind. Note: This is rarely needed with modern high-purity columns.

References

  • McCalley, D. V. (2019). Understanding and managing the separation of basic compounds in reversed-phase HPLC. Journal of Chromatography A. Link

  • Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? Technical Guide.[3] Link

  • Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Technical Note. Link

  • Khalili, F., et al. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4] Journal of Chemical & Engineering Data.[4] Link

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Community Forum Discussion. Link

Sources

Technical Support Center: Optimizing Solubility of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Trap"

As a Senior Application Scientist, I often see researchers struggle with 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid not because it is inherently insoluble, but because its solubility is highly pH-dependent.[1][2][3]

This molecule is amphoteric .[1][2][3] It contains a basic tertiary amine (piperidine nitrogen, pKa ~9.[1][2][3]0) and an acidic carboxylic acid (pKa ~4.0).[1][2][3]

  • pH < 4: Exists as a Cation (Soluble).[1][2][3]

  • pH > 9: Exists as an Anion (Soluble).[1][2][3]

  • pH 4 – 9 (The Trap): Exists primarily as a Zwitterion (Net neutral charge).[1][2][3] This is where lattice energy is highest and aqueous solubility is lowest.[1][2][3]

Critical Insight: Most biological assays run at pH 7.[1][2][3]4. This places the molecule directly in its "least soluble" zwitterionic state, leading to the dreaded "crash-out" precipitation when diluting DMSO stocks into aqueous buffers.[1][2][3]

Visualizing the Solubility Landscape

The following diagram illustrates the ionization states and the "Danger Zone" for precipitation.

IonizationPathway cluster_danger ASSAY BUFFER DANGER ZONE Acid Acidic pH (<4) Cationic Form (+) (High Solubility) Zwitter Neutral pH (4-9) Zwitterion (+/-) (Lowest Solubility) Acid->Zwitter Deprotonation (pKa ~4.0) Base Basic pH (>9) Anionic Form (-) (High Solubility) Zwitter->Base Deprotonation (pKa ~9.0)

Figure 1: Ionization pathway of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.[1][2][3] The red zone indicates the pH range where precipitation is most likely.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I add the DMSO stock to my assay buffer."

Diagnosis: This is a classic "Solvent Shock" combined with the "Zwitterion Trap."[1][2][3] Mechanism: You are introducing a hydrophobic molecule dissolved in an organic solvent (DMSO) into a highly polar aqueous environment at a pH (usually 7.[1][2][3]4) where the molecule has no net charge to stabilize it.[1][2][3]

Solution: The "Intermediate Step" Protocol Do not jump from 100% DMSO to 1% DMSO in one step.[1][2][3]

  • Prepare an Intermediate Dilution: Dilute your 10 mM stock to 1 mM using a vehicle compatible with your assay but with higher solubilizing power (e.g., 50% DMSO / 50% Buffer, or Buffer + 0.05% Tween-20).[1][2][3]

  • Final Dilution: Dilute this intermediate into your final assay plate.

  • Alternative: If your assay tolerates it, adjust the buffer pH slightly away from the isoelectric point (e.g., pH 7.8 instead of 7.4) to induce a partial negative charge.[1][2][3]

Issue 2: "The DMSO stock froze in the fridge, and now the compound won't redissolve."

Diagnosis: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce crystal growth (Ostwald ripening), creating thermodynamically stable crystals that are harder to redissolve than the original amorphous powder.[1][2]

Solution:

  • Heat & Sonicate: Warm the vial to 37°C (water bath) and sonicate for 10–15 minutes. Visual clarity is not enough; invisible micro-crystals can act as seeds for precipitation later.[1][2][3]

  • Aliquot: Never store the main stock at 4°C. Aliquot into single-use vials and store at -20°C.

  • Hygroscopicity Check: DMSO is hygroscopic.[1][2][3] If the cap was loose, water absorption may have lowered the solubility power of the DMSO.[1] Prepare fresh stock if unsure.

Issue 3: "I see variability in my IC50 data."

Diagnosis: This often indicates "silent precipitation."[1][2][3] The compound has partially crashed out, lowering the effective concentration below the calculated concentration.[1]

Solution:

  • Add Surfactant: Include 0.01% - 0.05% Tween-20 or Triton X-100 in your assay buffer before adding the compound.[1][2][3] This creates micelles that sequester the lipophilic thiophene tail, keeping the compound in solution.[1]

  • Check the Plate: Use a nephelometer or simply look at the plate under a microscope.[1][3] Precipitate often looks like dark "dust" at the bottom of the well.[1][3]

Experimental Protocols

Protocol A: Preparation of a Robust 10 mM Stock Solution
ParameterSpecificationReason
Solvent Anhydrous DMSO (≥99.9%)Water impurities reduce solubility and hydrolytic stability.[1][2][3]
Vessel Glass or Polypropylene (PP)Avoid Polystyrene (PS) which can be dissolved by DMSO.[2][3]
Method Weigh solid

Add 80% volume DMSO

Vortex/Sonicate

Top up
Ensures volume accuracy (displacement by solid).[1][2][3]
Storage -20°C or -80°CPrevents degradation.[1][2][3] Thiophene rings can be oxidation-sensitive over long periods.[1][2][3]
Protocol B: Solubility Profiling Workflow

Before running a large screen, validate solubility in your specific buffer.[1][2][3]

SolubilityWorkflow Start Start: 10 mM DMSO Stock Step1 Dilute 1:100 into Assay Buffer (Final 100 µM) Start->Step1 Check Incubate 1 Hour @ RT Step1->Check Decision Visual Inspection / Nephelometry Check->Decision Clear Solution Clear? Proceed to Assay Decision->Clear Yes Cloudy Cloudy / Precipitate? Decision->Cloudy No Fix1 Add 0.05% Tween-20 Cloudy->Fix1 Fix2 Adjust pH +/- 0.5 units Cloudy->Fix2

Figure 2: Step-by-step decision tree for validating compound solubility prior to assay execution.

Quantitative Data: Solvent Compatibility Table

Solvent / AdditiveSolubility RatingRecommended Max Assay Conc.Notes
100% DMSO Excellent (>50 mM)0.1% - 1.0%Standard stock solvent.[1][2][3]
Ethanol Good< 1.0%Volatile; evaporation can alter concentrations.[1][2][3]
PBS (pH 7.4) Poor (< 50 µM) N/AHigh risk of zwitterionic precipitation.[1][2][3]
PBS + 0.05% Tween-20 ModerateN/ASurfactant stabilizes the thiophene tail.[1][2][3]
Acetate Buffer (pH 4.5) GoodN/AProtonates the amine; breaks zwitterion.[1][2][3]
Cyclodextrin (HP-β-CD) Excellent< 0.5%Encapsulates lipophilic regions; highly recommended for in vivo.[1][2][3]

References

  • Lipinski, C. A., et al. (2001).[1][2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Di, L., & Kerns, E. H. (2006).[1][2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Link

  • Popa-Burke, I., et al. (2014).[1][2][3][4] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[1] Link

  • PubChem. (2025).[1][2][3][5][6] Compound Summary for CID 117255 (Related: 1-Acetylpiperidine-4-carboxylic acid). National Library of Medicine.[1][2][3][5] Link[1]

Sources

stability issues with 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid. We address common stability issues encountered in solution and offer troubleshooting strategies and validated protocols to ensure the integrity of your experiments.

Introduction: Understanding the Stability of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine-4-carboxylic acid core and a thien-2-ylmethyl substituent, presents unique stability considerations. While this specific molecule is not as widely studied as commercial drugs, we can infer its stability profile by examining structurally related compounds, such as the anticonvulsant drug Tiagabine, and by applying fundamental principles of organic chemistry.

This guide is designed to be a practical resource, moving from frequently asked questions to detailed troubleshooting and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid in solution?

A1: The stability of this compound in solution is primarily influenced by four key factors: pH, temperature, light, and the choice of solvent. Like many carboxylic acids, the protonation state of the molecule, dictated by the solution's pH, can significantly impact its solubility and reactivity. The piperidine and thiophene rings, while generally stable, can be susceptible to degradation under harsh conditions.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, two primary degradation pathways should be considered:

  • Oxidation of the Thiophene Ring: The sulfur-containing thiophene ring is susceptible to oxidation. This can lead to the formation of sulfoxides or other oxidized species, altering the molecule's biological activity. The metabolism of the related drug, Tiagabine, involves the oxidation of its thiophene rings to form a 5-oxo-tiagabine metabolite.

  • Piperidine Ring Cleavage: Under certain conditions, the C-N bonds within the piperidine ring could be susceptible to cleavage. This would represent a significant degradation of the core scaffold.

Below is a diagram illustrating a potential oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation Parent 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid Oxidized Oxidized Thiophene Metabolite (e.g., Sulfoxide) Parent->Oxidized Oxidizing Agent (e.g., O2, Peroxides)

Caption: Potential oxidative degradation of the thiophene ring.

Q3: What are the recommended storage conditions for solutions of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid?

A3: For optimal stability, solutions should be stored in a cool, dark environment. Based on stability studies of the structurally similar drug Tiagabine, refrigeration at 3 to 5°C is recommended for short-to-medium-term storage (up to 40 days). For longer-term storage, freezing the solution at -20°C or below is advisable. It is also crucial to use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.

Q4: How does pH affect the stability of the compound?

A4: The pH of the solution can influence stability in several ways. Highly acidic conditions can potentially promote the degradation of piperidine-containing compounds. The carboxylic acid group will be protonated at low pH and deprotonated at higher pH, affecting the overall polarity and solubility of the molecule. It is recommended to maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7) for general use, unless experimental conditions require otherwise. A buffer system may be employed to maintain a stable pH.

Q5: What solvents are recommended for dissolving 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid?

A5: The molecule's carboxylic acid group suggests good solubility in polar solvents. For biological experiments, buffered aqueous solutions are common. For stock solutions, polar aprotic solvents such as DMSO or DMF can be used, which are then diluted into the final experimental medium. When preparing aqueous solutions, ensure the pH is adjusted if necessary to achieve complete dissolution.

Troubleshooting Guide for Stability Issues

If you are observing inconsistent experimental results, precipitation, or a loss of activity in your solution, use the following guide to troubleshoot potential stability problems.

G start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions: - Temperature (refrigerated/frozen)? - Light exposure (amber vials)? - Container seal (airtight)? start->check_storage check_solution Examine Solution Preparation: - pH of the buffer? - Solvent purity? - Age of the solution? start->check_solution analytical_test Perform Analytical Confirmation: - HPLC or LC-MS analysis - Compare to a freshly prepared standard check_storage->analytical_test check_solution->analytical_test degradation_confirmed Degradation Confirmed analytical_test->degradation_confirmed Peak area decreased or new peaks appeared no_degradation No Degradation Detected analytical_test->no_degradation Peak area consistent with standard optimize_storage Optimize Storage: - Aliquot and freeze at -80°C - Use inert gas (argon/nitrogen) overlay degradation_confirmed->optimize_storage optimize_solution Optimize Solution: - Adjust pH buffer - Use fresh, high-purity solvent - Prepare fresh solutions for each experiment degradation_confirmed->optimize_solution re_evaluate Re-evaluate other experimental parameters no_degradation->re_evaluate

Technical Support Center: Overcoming Permeability Challenges with 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for addressing the poor cell permeability of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid. This document offers a series of troubleshooting steps, experimental protocols, and strategic insights to help you diagnose and overcome permeability barriers in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid, likely exhibiting poor cell permeability?

A: The molecular structure of your compound contains two key functional groups that are ionizable at physiological pH (~7.4): a carboxylic acid (acidic) and a piperidine nitrogen (basic). At this pH, the carboxylic acid will be predominantly deprotonated (COO⁻) and the piperidine nitrogen will be protonated (NH⁺). This creates a zwitterionic state, where the molecule carries both a positive and a negative charge. Zwitterions are highly polar and have a large polar surface area (PSA), which significantly hinders their ability to passively diffuse across the nonpolar lipid bilayers of cell membranes. Molecules with a PSA greater than 140 Ų tend to exhibit poor membrane permeation.[1]

Q2: What are the critical physicochemical properties I should evaluate first?

A: To systematically address the permeability issue, you should first characterize the following properties of your parent compound:

  • Lipophilicity (LogP/LogD): LogP measures the lipophilicity of the neutral molecule, while LogD measures it at a specific pH, accounting for ionized species. For orally absorbed drugs, a LogP value less than 5 is generally preferred.[2][3] A low LogD at pH 7.4 would confirm that the ionized, polar form of your compound predominates, leading to poor partitioning into lipids.

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (oxygens, nitrogens) in a molecule.[4] It is a strong predictor of passive membrane transport.[4][5] A high PSA is a primary indicator of poor permeability.[1][6]

  • Aqueous Solubility: While high polarity often leads to good aqueous solubility, it's crucial to confirm that your compound is sufficiently soluble in your assay buffer to get an accurate permeability reading. Poor solubility can be a confounding factor, sometimes being misinterpreted as poor permeability.

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to guide you through the process of confirming the permeability issue and selecting an appropriate strategy for improvement.

Step 1: Quantify the Permeability Problem

Before attempting modifications, it is essential to obtain a reliable, quantitative measure of your compound's permeability. We recommend a two-tiered approach.

Initial Screening: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane.[7][8] This assay exclusively measures passive diffusion, making it an excellent tool to confirm if the high polarity of your compound is the primary issue.[7][9]

  • Interpretation: Compounds are often classified as having low or high permeability. A common threshold is that compounds with an effective permeability (Pe) less than 1.5 x 10⁻⁶ cm/s are considered low-permeability.[7] Your zwitterionic compound is expected to fall into this category.

The Gold Standard: Caco-2 Permeability Assay

For a more biologically relevant assessment, the Caco-2 assay is the industry standard.[10][11] This cell-based model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[10][12] This assay can evaluate passive diffusion, paracellular transport, and importantly, active transport mechanisms, including efflux.[13]

  • Bidirectional Assay: It is crucial to perform a bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A).[10] This allows for the calculation of an efflux ratio (Papp(B-A) / Papp(A-B)) . An efflux ratio greater than 2 suggests that your compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump the compound out of the cell, further reducing intracellular concentration.[10]

Workflow for Diagnosing and Solving Poor Permeability

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation A Hypothesis: Poor permeability of 1-(Thien-2-ylmethyl)piperidine- 4-carboxylic acid B Perform PAMPA Assay (Passive Diffusion) A->B C Perform Bidirectional Caco-2 Assay (Biological Model) B->C D Analyze Results: Low Papp (A-B)? Efflux Ratio > 2? C->D E Primary Strategy: Mask Carboxylic Acid (Prodrug Approach) D->E Low Papp Confirmed F Secondary Strategy: Synthesize Non-ionizable Bioisostere (e.g., Amide) D->F Low Papp Confirmed H Synthesize Modified Compounds E->H F->H G Tertiary Strategy: Formulation Approaches (e.g., with enhancers) I Re-run Permeability Assays (PAMPA and/or Caco-2) H->I J Evaluate Improvement: Increased Papp (A-B)? Reduced Efflux? I->J J->E No, Re-strategize K Proceed to further biological/PK studies J->K Yes

A decision workflow for addressing permeability issues.
Step 2: Strategies for Enhancing Cell Permeability

Once poor permeability is confirmed, the most effective approach is often chemical modification to mask the polar, ionizable groups.

Primary Strategy: Prodrug Approach (Masking the Carboxylic Acid)

The carboxylic acid is the largest contributor to the high PSA and ionized character of your molecule. Masking this group with a bioreversible moiety is a highly effective strategy.[13] This creates a "prodrug"—an inactive precursor that is more lipophilic, crosses the cell membrane, and is then cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound.

  • Ester Prodrugs: Converting the carboxylic acid to an ester is the most common and effective approach.[13]

    • Simple Esters (Methyl, Ethyl): These are easy to synthesize and can provide a significant boost in permeability.

    • Acyloxymethyl Esters (e.g., Pivaloyloxymethyl - POM): These are often used when simple esters are too stable or not cleaved efficiently. They can enhance the rate of enzymatic hydrolysis.[13]

Secondary Strategy: Permanent Modification (Bioisosteric Replacement)

If the carboxylic acid group is not essential for the compound's pharmacological activity (i.e., it does not form a critical interaction with the biological target), it can be permanently replaced with a non-ionizable group.

  • Amide Analogs: Replacing the -COOH with an amide (-CONH₂, -CONHCH₃) removes the acidic proton and one hydrogen bond donor.[14] Amide-to-ester substitutions have been shown to improve permeability by both reducing hydrogen bond donor count and increasing lipophilicity.[15] This can lead to a significant improvement in passive diffusion.

Chemical Modification Strategies

G cluster_0 Modification Strategies Parent Parent Compound 1-(Thien-2-ylmethyl)piperidine- 4-carboxylic acid (Zwitterionic, Low Permeability) Prodrug Ester Prodrug (e.g., Methyl Ester) - Masks COOH - Increases Lipophilicity - Bioreversible Parent->Prodrug Esterification Analog Amide Analog (e.g., Methyl Amide) - Replaces COOH - Non-ionizable - Permanent Mod Parent->Analog Amidation Result Modified Compound - Neutral Species - Lower PSA - Enhanced Permeability Prodrug->Result Analog->Result

Strategies to modify the parent compound for better permeability.
Data Summary: Expected Impact of Modifications

The following table summarizes the predicted changes to the physicochemical properties of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid upon modification.

PropertyParent CompoundMethyl Ester ProdrugMethyl Amide AnalogRationale for Change
Ionization State at pH 7.4 Zwitterionic (COO⁻/NH⁺)Cationic (NH⁺)Cationic (NH⁺)The acidic group is masked or replaced.
Calculated LogP (cLogP) LowModerateModerateReplacing a polar group with a more nonpolar one increases lipophilicity.
Polar Surface Area (PSA) HighModerately ReducedModerately ReducedThe contribution of the carboxylic acid/amide to total PSA is less than the carboxylate.
Hydrogen Bond Donors 2 (COOH, NH⁺)1 (NH⁺)2 (CONH, NH⁺)Esterification removes a donor; amidation may retain a similar number depending on substitution.
Predicted Permeability PoorImprovedImprovedReduced polarity and charge lead to better passive diffusion across lipid membranes.[5]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate).

  • Acceptor and Donor plates.

  • Lipid solution (e.g., phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound, high-permeability control (e.g., Propranolol), low-permeability control (e.g., Methotrexate).

  • Analytical instrument for quantification (e.g., LC-MS/MS).

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 280-300 µL of PBS (pH 7.4).

  • Coat Donor Plate Membrane: Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 20 minutes.[8]

  • Prepare Compound Solutions: Prepare solutions of your test compound and controls in PBS at a known concentration (e.g., 10 µM).

  • Add Compounds to Donor Plate: Add 200 µL of the compound solutions to the lipid-coated donor plate wells.

  • Assemble Sandwich Plate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the sandwich plate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[8][9]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method like LC-MS/MS.

  • Calculate Permeability (Pe): Use the established formula to calculate the effective permeability coefficient.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for conducting a more biologically relevant permeability study.

Materials:

  • Caco-2 cells (passage number should be consistent).

  • 24-well Transwell plates with semipermeable inserts.

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

  • Test compound, controls (e.g., Propranolol - high permeability; Atenolol - low permeability; Talinolol - P-gp substrate).

  • TEER (Transepithelial Electrical Resistance) meter.

  • Lucifer yellow solution for monolayer integrity check.

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow rejection test to confirm tight junction integrity.

  • Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer (37°C) and equilibrate for 30 minutes.

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound/control solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add the test compound/control solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer. A sample from the donor chamber should be taken at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples via LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp values for both A→B and B→A directions.

  • Calculate Efflux Ratio: Determine the efflux ratio by dividing Papp(B→A) by Papp(A→B).

By following this structured troubleshooting guide, researchers can effectively diagnose permeability issues with 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid, apply rational chemical strategies to overcome them, and validate the improvements using industry-standard assays.

References

  • LookChem. methyl 1-methyl-4-(thiophen-2-yl)piperidine-4-carboxylate. Available from: [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

  • Lima, C. S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(3), 320. Available from: [Link]

  • MDPI. (2022). A pH-Responsive Zwitterionic Polyurethane Prodrug as Drug Delivery System for Enhanced Cancer Therapy. Available from: [Link]

  • PubChem. 1-(Thiophen-2-yl)piperidine. Available from: [Link]

  • Chemical Communications (RSC Publishing). (2018). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Liu, Y., et al. (2020). Zwitterionic rhodamine-CPT prodrug nanoparticles with GSH/H2O2 responsiveness for cancer theranostics. Theranostics, 10(4), 1636–1649. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • ACS Publications. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Available from: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. The AAPS journal, 18(6), 1324–1334. Available from: [Link]

  • ResearchGate. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters | Request PDF. Available from: [Link]

  • PubChem. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • Wikipedia. Polar surface area. Available from: [Link]

  • ACS Publications. (2020). Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. Available from: [Link]

  • O'Hagan, S., et al. (2016). Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. Medicinal chemistry communications, 7(5), 903–910. Available from: [Link]

  • Journal of Materials Chemistry B (RSC Publishing). (2019). Zwitterionic shielded polymeric prodrug with folate-targeting and pH responsiveness for drug delivery. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in chemistry, 8, 608970. Available from: [Link]

  • Zenovel. (2024). Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]

  • ACS Publications. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Available from: [Link]

  • ResearchGate. Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Request PDF. Available from: [Link]

  • NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available from: [Link]

  • PubChem. 1-Methylpiperidine-4-carboxylic acid. Available from: [Link]

  • University of Dundee. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Available from: [Link]

  • Mapping Ignorance. (2018). Putting the "rule of five" of drug research in context. Available from: [Link]

Sources

Technical Support Center: Cost-Effective Synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development. This guide is designed for researchers and process chemists, providing in-depth, field-proven insights into the most cost-effective and scalable synthetic routes. We will analyze two primary strategies, detail step-by-step protocols, and offer comprehensive troubleshooting solutions to common experimental challenges. Our focus is on ensuring scientific integrity, reproducibility, and a clear understanding of the chemical principles behind each procedural choice.

Section 1: Recommended Synthetic Strategies & Protocols

The most direct and economically viable approaches to synthesizing the target compound involve forming the C-N bond between the piperidine nitrogen and the thiophene-2-ylmethyl moiety. We will explore the two most logical and widely adopted methods: Reductive Amination and Direct N-Alkylation.

Strategy A: Reductive Amination (Preferred Method)

This one-pot reaction is the most efficient and cost-effective route for both lab-scale and pilot-scale production.[1] It involves the condensation of piperidine-4-carboxylic acid with thiophene-2-carboxaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This method avoids the synthesis and handling of unstable intermediates and is generally high-yielding.[2]

Causality & Expertise: The key to this reaction's success is the choice of a selective reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, moisture-tolerant, and does not reduce the aldehyde at an appreciable rate.[3] Unlike sodium cyanoborohydride (NaBH₃CN), it avoids the potential generation of highly toxic hydrogen cyanide gas, especially in the presence of the mild acid catalyst often used to promote imine formation.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 mL per gram of starting material).

  • Addition of Aldehyde: Add thiophene-2-carboxaldehyde (1.05 eq) to the suspension. Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic. Maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The product, being an amino acid, may have limited solubility. Adjust the pH of the aqueous layer to ~9-10 with 1M NaOH to deprotonate the carboxylic acid and increase its organic solubility for removal of any unreacted aldehyde. Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities.

  • Product Isolation (Isoelectric Point Precipitation): Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 5-6 (the exact isoelectric point should be determined empirically). The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold diethyl ether. Dry the solid under vacuum to yield the final product. Purity can be assessed by NMR and HPLC.

Reductive_Amination A Piperidine-4-carboxylic acid + Thiophene-2-carboxaldehyde B Solvent Addition (DCM or DCE) A->B Suspend C Iminium Ion Formation (Intermediate) B->C Stir 30 min D Add NaBH(OAc)₃ (Portion-wise) C->D Initiate Reduction E In Situ Reduction D->E F Reaction Stirring (12-24h, RT) E->F G Quench (aq. NaHCO₃) F->G Reaction Complete H Aqueous Work-up & pH Adjustment G->H I Isoelectric Point Precipitation (pH 5-6) H->I J Filter & Dry Product I->J N_Alkylation A Piperidine-4-carboxylic acid + Base (K₂CO₃) B Solvent Addition (DMF or ACN) A->B Suspend C Add 2-(Chloromethyl)thiophene (Dropwise at 0°C) B->C Cool D Sₙ2 Reaction (Stir 16-24h) C->D E Filter Inorganic Salts D->E Reaction Complete F Aqueous Work-up & Impurity Extraction E->F G Isoelectric Point Precipitation (pH 5-6) F->G H Filter & Dry Product G->H

Caption: Direct N-alkylation workflow.

Section 2: Comparative Data Summary

The choice of synthetic route has significant implications for cost, safety, and scalability. The following table provides a comparative summary to guide your decision-making process.

ParameterStrategy A: Reductive AminationStrategy B: Direct N-AlkylationRationale & Justification
Starting Materials Readily available, stable aldehyde.Requires unstable, lachrymatory 2-(chloromethyl)thiophene. [5]The stability and safety of starting materials are paramount for cost and scalability.
Reagent Safety NaBH(OAc)₃ is relatively safe.2-(chloromethyl)thiophene is hazardous and prone to decomposition. [5]Reduced handling risks and storage costs favor reductive amination.
Typical Yield Generally high (70-90%).Variable and often lower (40-70%) due to reagent decomposition.Higher, more consistent yields reduce cost per gram.
Scalability Excellent; one-pot procedure is highly amenable to scale-up.Poor; handling a hazardous reagent on a large scale is challenging.Simpler unit operations and safer reagents make scaling more feasible.
Purification Straightforward; fewer byproducts.Can be complicated by polymeric byproducts from the alkylating agent.Simpler purification reduces solvent usage and processing time.
Overall Cost-Effectiveness High Low to Moderate Reductive amination is the superior choice for a reliable, safe, and economical synthesis.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction yield is very low or zero. What went wrong?

A: This is a common issue with several potential causes depending on your chosen route.

  • For Reductive Amination:

    • Inactive Reducing Agent: Sodium triacetoxyborohydride can degrade if not stored properly under dry conditions. Solution: Use a fresh bottle of the reagent or one that has been stored in a desiccator.

    • Poor Quality Aldehyde: Thiophene-2-carboxaldehyde can oxidize over time. Solution: Purify the aldehyde by distillation before use or use a fresh bottle from a reliable supplier.

    • Inefficient Iminium Formation: The formation of the iminium ion is a crucial equilibrium step. Solution: While the reaction often works without it, adding a catalytic amount of acetic acid (0.1 eq) can sometimes facilitate iminium ion formation, especially if starting materials are not fully soluble. [3]

  • For N-Alkylation:

    • Decomposed Alkylating Agent: 2-(chloromethyl)thiophene is notoriously unstable. [5]Solution: This is the most likely culprit. Prepare the reagent fresh or purchase from a supplier who can guarantee its quality and provide proper storage instructions (refrigerated, stabilized).

    • Insufficient Base: The piperidine nitrogen must be sufficiently nucleophilic. Solution: Ensure your base (e.g., K₂CO₃) is anhydrous and that you are using a sufficient molar excess (at least 2.0 equivalents).

Q: I see multiple spots on my TLC plate, and purification is difficult. How can I resolve this?

A: Side product formation is often the cause. The strategy for mitigation depends on the impurity.

  • For Reductive Amination: The reaction is typically very clean. If you see side products, it is likely unreacted starting materials. Solution: Allow the reaction to run longer or add a slight excess (1.1-1.2 eq) of the limiting reagent upon confirmation of its consumption.

  • For N-Alkylation:

    • Polymeric Byproducts: This arises from the self-reaction of the unstable 2-(chloromethyl)thiophene. [5]Solution: Add the alkylating agent very slowly to the reaction mixture at a low temperature (0°C) to maintain a low instantaneous concentration, minimizing self-reaction.

    • Quaternary Salt Formation: If the product tertiary amine is further alkylated, a quaternary ammonium salt can form. Solution: Use a precise stoichiometry (max 1.1 eq of the alkylating agent) and avoid excessive heating.

Q: I'm having trouble isolating my product from the aqueous work-up. It seems to be water-soluble. What should I do?

A: This is expected, as the product is a zwitterionic amino acid.

  • Optimize Isoelectric Point Precipitation: This is the most direct method. The key is to find the exact pH at which the molecule's net charge is zero, minimizing its aqueous solubility. Solution: Take a small aliquot of your aqueous solution containing the product. Use a pH meter and slowly add 0.1M HCl or 0.1M NaOH. Note the pH at which precipitation is most significant. Use this pH for your bulk isolation. [6]2. Use an Ester Strategy: For ultimate purity, though it adds steps, perform the synthesis on an ester of the starting material (e.g., methyl piperidine-4-carboxylate). The resulting product, 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid methyl ester, is not zwitterionic and is a much more "traditional" organic molecule. Solution: Synthesize the ester intermediate, which can be easily purified by standard silica gel column chromatography. [7]Afterwards, perform a simple saponification (hydrolysis with LiOH or NaOH in a water/methanol mixture) followed by careful neutralization to the isoelectric point to yield the highly pure final acid. [8]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is unequivocally better for a large-scale (kilogram) synthesis?

    • A1: Reductive amination is vastly superior for large-scale applications. Its one-pot nature, higher safety profile, avoidance of unstable intermediates, and more reliable yields make it the only logical choice for industrial production. [1][2]

  • Q2: Can I use a different reducing agent like Sodium Borohydride (NaBH₄)?

    • A2: It is not recommended for this one-pot procedure. Sodium borohydride is a stronger reducing agent and can readily reduce the starting aldehyde to an alcohol, leading to a mixture of products and lower yield. The selectivity of NaBH(OAc)₃ is critical here. [3]

  • Q3: How do I prepare 2-(chloromethyl)thiophene for the N-alkylation route if I cannot purchase it?

    • A3: It can be prepared by the chloromethylation of thiophene using formaldehyde and hydrogen chloride. [5][9]However, this procedure involves handling hazardous materials and should only be performed by experienced chemists with appropriate safety precautions in a well-ventilated fume hood. Due to its instability, it should be used immediately after preparation.

  • Q4: What analytical techniques are essential to confirm my final product's identity and purity?

    • A4: A combination of techniques is required for full characterization:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • HPLC: To determine the purity of the final compound, typically aiming for >95% for research applications.

References

  • Matassini, C., Clemente, F., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
  • Långström, B., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC - NIH.
  • Organic Syntheses Procedure. (n.d.). 2-chloromethylthiophene.
  • IOC 40. (2022-04-29). Reductive Amination & Amide Synthesis. YouTube.
  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine.
  • Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115, Harvard University.
  • ChemicalBook. (2022-09-20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Google Patents. (n.d.). BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation.
  • ResearchGate. (n.d.). Synthesis of epimeric carboxylic ester cis‐/trans‐8 and acid....

Sources

Technical Support Center: Optimizing Synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagent Selection & Process Optimization Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid presents a classic chemoselective challenge: coupling an electron-rich heteroaromatic aldehyde (thiophene-2-carboxaldehyde) with a zwitterionic amino acid (piperidine-4-carboxylic acid, or isonipecotic acid).

While direct reductive amination seems obvious, it often fails due to the poor solubility of the zwitterionic starting material in the non-polar solvents required for mild reducing agents. This guide details the "Ester-First" Strategy , which resolves solubility issues and prevents thiophene degradation, ensuring high yields and reproducibility.

Module 1: Reagent Selection Matrix

The choice of reducing agent dictates the solvent system, which in turn dictates the solubility of your starting materials.

Reducing Agents: The "STAB" Protocol

We recommend Sodium Triacetoxyborohydride (STAB) as the primary reagent.

ReagentRecommendationTechnical Rationale
NaBH(OAc)₃ (STAB) High Priority Mild & Selective. Reduces the iminium ion faster than the aldehyde.[1] Does not reduce the thiophene ring. Non-toxic compared to cyanoborohydride.
NaBH₃CN Legacy / BackupToxic. Requires pH control (pH 6) to prevent HCN generation. Only necessary if using Methanol as a solvent (see Direct Route).
NaBH₄ Not RecommendedToo Strong. Reduces aldehydes to alcohols rapidly, leading to low yields. Requires a harsh 2-step "pre-formation" of imine which is unstable with thiophenes.
Solvent Systems
  • Dichloroethane (DCE): The gold standard for STAB. Excellent for dissolving the ester form of the amine.

  • Methanol (MeOH): Required if you must use the free acid (isonipecotic acid) directly. Warning: STAB reacts with MeOH; you must use NaBH₃CN or Pyridine-Borane if MeOH is the solvent.

Additives
  • Acetic Acid (AcOH): Essential.[2] Catalyzes iminium ion formation.[1] Use 1.0–2.0 equivalents.

  • Molecular Sieves (4Å): Optional. Helps drive equilibrium if the aldehyde is "wet," but usually unnecessary with STAB.

Module 2: The "Ester-First" Strategy (Recommended Workflow)

The primary failure mode in this synthesis is the insolubility of piperidine-4-carboxylic acid in DCE. To optimize, we convert the acid to an ester (Ethyl Isonipecotate) to "mask" the zwitterion, perform the coupling, and then hydrolyze.

Visualization: Synthetic Pathway Selection

ReactionPathway Start Start: Piperidine-4-COOH Decision Solubility Check Start->Decision Direct Direct Route (Difficult) Decision->Direct Insoluble in DCE Ester Ester Route (Optimized) Decision->Ester Convert to Soluble Form Final Target Molecule Direct->Final Low Yield/High Impurity Step1 1. Esterification (EtOH/H2SO4) Ester->Step1 Step2 2. Reductive Amination (Thiophene-CHO + STAB + DCE) Step1->Step2 Step3 3. Saponification (LiOH/THF/H2O) Step2->Step3 Step3->Final

Caption: Comparison of the Direct Route (prone to solubility failure) vs. the Optimized Ester Route.

Module 3: Optimized Experimental Protocol

Step 1: Reductive Amination (Coupling)

Reagents: Ethyl isonipecotate (1.0 equiv), Thiophene-2-carboxaldehyde (1.1 equiv), STAB (1.4 equiv), AcOH (1.0 equiv), DCE (0.2 M concentration).

  • Dissolution: In a dry flask under N₂, dissolve Ethyl isonipecotate (1.0 equiv) and Thiophene-2-carboxaldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature (RT) to allow iminium ion equilibrium.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.

    • Note: Gas evolution (H₂) is normal but should be controlled.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Purification: The intermediate ester is lipophilic and easily purified via flash chromatography (Hexane/EtOAc).

Step 2: Hydrolysis (Deprotection)

Reagents: LiOH (3.0 equiv), THF/Water (3:1).

  • Dissolve the intermediate ester in THF/Water (3:1).

  • Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours.

  • Critical Workup: The product is an amino acid (amphoteric).

    • Adjust pH to ~6–7 (Isoelectric point) using 1M HCl.

    • The product may precipitate. If not, evaporate THF and use ion-exchange resin (Dowex 50WX8) or lyophilization to isolate the salt-free zwitterion.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry. What happened?

A: Thiophene rings are acid-sensitive and can polymerize in the presence of strong acids or Lewis acids.

  • Fix: Ensure you are using Acetic Acid (weak acid), not HCl or TFA, during the reductive amination.

  • Fix: Keep the temperature at or below RT during the STAB addition.

Q2: I see low conversion, and the aldehyde is still present.

A: This is often due to "wet" STAB. Sodium Triacetoxyborohydride hydrolyzes rapidly in moist air to form Sodium Acetate and Boric Acid (inactive).

  • Test: Add a small amount of STAB to water; if it doesn't bubble vigorously, your reagent is dead. Buy fresh STAB or store it in a desiccator.

Q3: Can I skip the ester step and react isonipecotic acid directly?

A: Yes, but you must change the solvent system.

  • Protocol: Use Methanol as the solvent.[2][3] Since STAB reacts with Methanol, you must switch to Sodium Cyanoborohydride (NaBH₃CN) .

  • Risk: NaBH₃CN is highly toxic. You must also adjust the pH to ~6 manually. If the pH is too low (<3), you will reduce the aldehyde to an alcohol. If pH > 7, the imine won't form.[1] The Ester Route is safer and more robust.

Q4: How do I remove the excess aldehyde?

A: Thiophene-2-carboxaldehyde is soluble in hexanes.

  • Fix: After the reaction (if using the ester route), an acid-base wash works well. Dissolve the crude reaction in dilute HCl (protonating the amine product into the water layer). Wash with Ether/Hexane (removes aldehyde). Basify the water layer and extract the product back into DCM.

Visualization: Troubleshooting Logic

Troubleshooting Problem Identify Issue LowYield Low Yield / No Reaction Problem->LowYield SideProducts Side Products / Polymerization Problem->SideProducts Workup Workup Difficulty Problem->Workup CheckReagent Is STAB bubbling in water? LowYield->CheckReagent CheckAcid Is pH < 3? SideProducts->CheckAcid CheckSolubility Is Product Zwitterionic? Workup->CheckSolubility FreshReagent Replace STAB (Moisture Damage) CheckReagent->FreshReagent No ReduceAcid Use weaker acid (AcOH only) CheckAcid->ReduceAcid Yes Isoelectric Adjust pH to 6-7 for precipitation CheckSolubility->Isoelectric Yes

Caption: Decision tree for diagnosing common failures in reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]

    • Context: The foundational text establishing STAB/DCE/AcOH as the superior method for reductive amin
  • Borch, R. F., et al. (1971).[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

    • Context: Describes the pH dependence of NaBH₃CN, relevant if the user
  • Organic Chemistry Portal. "Reductive Amination."

    • Context: General verification of solvent comp

Sources

Validation & Comparative

confirming the structure of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Confirmation of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Executive Summary: The Cost of Assumption vs. The Value of Certainty

In drug discovery, the molecule 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid serves as a critical amphoteric building block, often utilized in the synthesis of GABA uptake inhibitors (related to Tiagabine) and other neurological targets.[1][2][3][4]

This guide compares two structural confirmation workflows:

  • The "Standard QC" Alternative: A high-throughput approach relying on LC-MS and basic 1H NMR.[2][3][4] While fast, this method often fails to distinguish between regioisomers (2-thienyl vs. 3-thienyl) or detect subtle oxidation of the linker (amide vs. amine).[2][3][4]

  • The "Definitive Certification" Product: A comprehensive, self-validating protocol utilizing 2D NMR (HSQC/HMBC) and diagnostic coupling constant analysis.[4]

Verdict: For early-stage screening, the Standard QC is sufficient. However, for GMP scale-up and SAR (Structure-Activity Relationship) validation , the Definitive Certification workflow is mandatory to prevent costly downstream failures caused by isomeric impurities.[2][3][4]

Part 1: Analytical Strategy Comparison

The following table contrasts the "Standard QC" approach (Alternative) with the "Definitive Certification" approach (Recommended Product).

FeatureAlternative: Standard QC Workflow Product: Definitive Certification Workflow
Primary Technique LC-MS (ESI+) + 1D

H NMR
1D (

H,

C) + 2D NMR (HSQC, HMBC) + IR
Regio-Specificity Low. Cannot easily distinguish Thien-2-yl from Thien-3-yl isomers.[1][2][3][4]High. Uses

-coupling and HMBC to map connectivity.[2][3][4]
Linker Verification Ambiguous. Relies on mass; cannot rule out amide formation (isobaric in some low-res MS).[1][2][4]Absolute. Confirms

oxidation state via Chemical Shift & DEPT-135.
Purity Detection Detects UV-active impurities.[1][2][3][4]Detects inorganic salts, residual solvents, and non-UV active isomers.[4]
Total Time 1 Hour12-24 Hours
Confidence Level 85% (Probable Structure)99.9% (Certified Structure)

Part 2: Visualizing the Validation Logic

The following diagram illustrates the decision-making pathway for confirming the structure, highlighting where the "Standard QC" fails and the "Definitive" workflow succeeds.

Structure_Validation_Workflow Start Crude Product (Reductive Amination) MS_Check LC-MS Analysis (M+H = 226.1) Start->MS_Check Decision_Mass Mass Correct? MS_Check->Decision_Mass Standard_QC Standard QC Path (1H NMR only) Decision_Mass->Standard_QC Yes (Routine) Advanced_QC Definitive Path (2D NMR + J-Analysis) Decision_Mass->Advanced_QC Yes (GMP/SAR) Ambiguity RISK: Cannot distinguish 2-Thienyl vs 3-Thienyl Standard_QC->Ambiguity Certainty CONFIRMED: Regiochemistry & Linker State Advanced_QC->Certainty

Caption: Workflow comparing routine screening (Red) vs. definitive structural elucidation (Green).

Part 3: Detailed Experimental Protocols (The "Definitive" Workflow)

This section details the self-validating protocols required to achieve the "Definitive Certification" standard.

Sample Preparation (The Zwitterion Challenge)
  • Context: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid exists as a zwitterion.[1][2][3][4] In standard

    
    , solubility is poor, and peaks broaden.[4]
    
  • Protocol:

    • Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 .

    • Self-Validating Step: If peaks remain broad, add 1 drop of

      
       (or 
      
      
      
      ).[2][4] This protonates the carboxylate, breaking the zwitterionic network and sharpening the signals.[3][4] Note: This will shift the N-CH2 signals downfield.[1][2][3][4]
1H NMR Analysis (400 MHz+)
  • Objective: Confirm the Thiophene substitution pattern and the Linker integrity.

  • Key Diagnostic Signals (DMSO-d6):

    • Thiophene Ring (

      
      ):  Look for the specific coupling of the 2-substituted ring.[3]
      
      • 
         ~7.4 ppm (dd, 
        
        
        
        Hz, H-5)[1][2]
      • 
         ~7.0 ppm (dd, 
        
        
        
        Hz, H-3)[1][2]
      • 
         ~6.9 ppm (dd, 
        
        
        
        Hz, H-4)[1][2]
      • Differentiation: A 3-substituted thiophene would show a characteristic small cross-ring coupling (

        
         Hz) which is absent here.[2][4]
        
    • The Linker (

      
      -Th): 
      
      • 
         ~3.7 - 3.9 ppm.[1][2][3][4]
        
      • Crucial Check: Must be a Singlet .[4] If it is a doublet or AB quartet, it implies a chiral impurity or restricted rotation (unlikely for this structure).[4] If it is absent, you have the amide.[4]

    • Piperidine Core:

      • 
         ~2.1 - 2.3 ppm (m, 1H, 
        
        
        
        - Methine alpha to COOH).[1][2][3][4]
      • 
         ~2.8 ppm (m, 2H, 
        
        
        
        ).[2][4]
      • 
         ~2.0 ppm (m, 2H, 
        
        
        
        ).[2][4]
2D NMR Connectivity (HMBC)
  • Objective: Prove the bond between the Piperidine Nitrogen and the Thiophene Linker.

  • Protocol: Run a standard gradient HMBC experiment optimized for

    
     Hz.
    
  • The "Smoking Gun" Correlation:

    • The Linker Protons (

      
      ) must show a strong 3-bond correlation  to:
      
      • Piperidine

        
         carbons (
        
        
        
        ~50-55 ppm).[2][4]
      • Thiophene

        
         (quaternary, 
        
        
        
        ~140 ppm) and
        
        
        (
        
        
        ~125-127 ppm).[2][4]

Part 4: Data Interpretation & Visualization

HMBC Connectivity Map

The diagram below visualizes the specific HMBC correlations that confirm the connectivity, which a simple Mass Spec cannot provide.

HMBC_Correlations Linker_H Linker Protons (H-7, ~3.8 ppm) Thiophene_C2 Thiophene C2 (Quaternary, ~140 ppm) Linker_H->Thiophene_C2 3J (Strong) Thiophene_C3 Thiophene C3 (CH, ~126 ppm) Linker_H->Thiophene_C3 3J (Strong) Piperidine_C26 Piperidine C2/C6 (CH2, ~52 ppm) Linker_H->Piperidine_C26 3J (Definitive)

Caption: Key HMBC correlations (arrows) originating from the methylene linker protons.

Quantitative Data Summary (Expected Values in DMSO-d6)
PositionType

(ppm)
Multiplicity (

in Hz)

(ppm)
Diagnostic Note
COOH OH10.0-12.0Broad s~176.0Disappears with

shake.[1][2][3][4]
Th-5 CH7.38dd (5.1, 1.[1][2][3][4]2)~126.8Alpha to Sulfur.[4]
Th-3 CH6.98dd (3.5, 1.[1][2][3][4]2)~125.5Beta to Sulfur.[4]
Th-4 CH6.92dd (5.1, 3.[1][2][4]5)~126.0Ring Top.[2][4]
Linker

3.75s~56.5Critical Singlet.
Pip-2,6

2.85 / 2.05m~52.1Diastereotopic if frozen?[1][2][3][4] Usually avg.
Pip-4 CH2.25m~40.5Alpha to COOH.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3773, Piperidine-4-carboxylic acid (Isonipecotic Acid).[2][4] Retrieved from [Link][2][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[4] (Standard text for J-coupling analysis of thiophene derivatives).

Sources

A Comparative Spectroscopic Guide to 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide offers a detailed comparative analysis of the spectroscopic properties of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid , a molecule of interest in medicinal chemistry, against its structural analogs. By leveraging predictive analysis and comparative data from related compounds, this document serves as a practical reference for the characterization of this and similar molecular scaffolds.

Introduction to 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid incorporates three key structural motifs: a piperidine-4-carboxylic acid core, a flexible methylene linker, and a thiophene-2-yl group. This combination of a saturated heterocyclic amine, a carboxylic acid, and an aromatic heterocycle imparts a unique physicochemical profile, making it a valuable building block in the design of new therapeutic agents. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.

Below is the chemical structure of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid:

Caption: Molecular structure of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.

Predicted Spectroscopic Data and Comparative Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine ring protons. The key diagnostic signals will be the methylene bridge protons and the aromatic protons of the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid and Comparison with Related Compounds.

Proton Assignment Predicted for Target Compound Piperidine[1] 1-(Thiophen-2-yl)piperidine[2]
Thiophene-H5~7.2-~6.9
Thiophene-H3~6.9-~6.2
Thiophene-H4~6.9-~6.8
-CH₂- (bridge)~3.6--
Piperidine-H2, H6 (axial)~2.8~2.8~3.1
Piperidine-H2, H6 (equatorial)~2.2~2.8~3.1
Piperidine-H4 (axial)~2.5--
Piperidine-H3, H5 (axial)~1.9~1.5~1.7
Piperidine-H3, H5 (equatorial)~1.7~1.5~1.7
-COOH>10 (broad)--

Rationale for Predictions: The chemical shifts of the thiophene protons are predicted based on typical values for 2-substituted thiophenes. The methylene bridge protons are expected to be deshielded due to the adjacent nitrogen and thiophene ring. The piperidine protons are assigned based on the known spectrum of piperidine, with adjustments for the N-substitution and the C4-carboxylic acid group.

¹³C NMR Spectroscopy

The carbon NMR will provide a clear count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid and Comparison with Related Compounds.

Carbon Assignment Predicted for Target Compound Piperidine 1-(Thiophen-2-yl)piperidine[2]
-COOH~178--
Thiophene-C2~140-~145
Thiophene-C5~127-~124
Thiophene-C3~125-~117
Thiophene-C4~124-~123
-CH₂- (bridge)~58--
Piperidine-C2, C6~5447.9~52
Piperidine-C4~42--
Piperidine-C3, C5~2827.2~26

Rationale for Predictions: The carboxylic acid carbon is expected at a characteristic downfield shift. The thiophene carbons are predicted based on the known spectrum of 1-(thiophen-2-yl)piperidine. The piperidine carbons are shifted due to the N-substituent and the C4-carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will clearly indicate the presence of the carboxylic acid and the aromatic thiophene ring.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹) for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale
O-H stretch (carboxylic acid)3300-2500 (very broad)Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[3]
C-H stretch (aromatic)~3100C-H stretching of the thiophene ring.
C-H stretch (aliphatic)2950-2850C-H stretching of the piperidine and methylene groups.
C=O stretch (carboxylic acid)~1710Carbonyl stretch of the carboxylic acid.[3][4]
C=C stretch (aromatic)~1500-1400Aromatic ring stretching of the thiophene.
C-N stretch~1100Stretching vibration of the tertiary amine.
Mass Spectrometry

In mass spectrometry, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound (C₁₁H₁₅NO₂S = 225.08 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage at the benzylic position, yielding a thienylmethyl cation (m/z 97) or a piperidine-4-carboxylic acid radical cation.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CD₃OD). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (≥400 MHz). prep3->acq1 acq2 Acquire ¹H, ¹³C, DEPT, COSY, and HSQC spectra. acq1->acq2 proc1 Apply Fourier transformation, phase correction, and baseline correction. acq2->proc1 proc2 Calibrate the chemical shifts to the internal standard. proc1->proc2 proc3 Integrate the ¹H signals and pick the peaks for all spectra. proc2->proc3

Caption: Workflow for NMR spectroscopic analysis.

  • Rationale for Solvent Choice: DMSO-d₆ or CD₃OD are chosen due to their ability to dissolve the polar carboxylic acid. The acidic proton of the carboxylic acid will be observable in DMSO-d₆, while it may exchange with the deuterium in CD₃OD.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the key functional group absorptions as detailed in Table 3.

Mass Spectrometry (MS)
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule. The analysis can be performed in both positive and negative ion modes.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia to aid ionization) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation information for structural confirmation.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid. By comparing its expected spectral features with those of its structural analogs, researchers can gain valuable insights for the identification and characterization of this and related compounds. The detailed experimental protocols offer a standardized approach to obtaining reliable and high-quality spectroscopic data, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • Singh, P., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Advanced Scientific Research, 13(3), 161-164.
  • PubChem. 1-(Thiophen-2-yl)piperidine. Available at: [Link]

  • LookChem. methyl 1-methyl-4-(thiophen-2-yl)piperidine-4-carboxylate. Available at: [Link]

  • PubChem. 1-(4,4-Bis(3-(phenoxymethyl)thiophen-2-yl)but-3-enyl)piperidine-2-carboxylic acid hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Available at: [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • African Journals Online (AJOL). (2021). Facile Synthesis, Characterization and in Silico Docking Studies of Novel Thiazolidine-2,4-Dione-Based Mannich Base Bearing. Tropical Journal of Natural Product Research, 5(7), 1239-1245.
  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • NIST. Piperidine. In NIST Chemistry WebBook. Available at: [Link]

Sources

Biological Activity Profile: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid vs. Analogs

[1]

Executive Summary & Compound Identity

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (also known as N-(2-thienylmethyl)isonipecotic acid) represents a specific structural probe within the class of GABAergic modulators.[1] While it shares the core piperidine-carboxylic acid scaffold with marketed antiepileptics like Tiagabine, its biological activity is distinct due to the regiochemistry of the carboxylic acid (position 4 vs. 3) and the nature of the lipophilic anchor.

FeatureTarget CompoundTiagabine (Reference Standard)Nipecotic Acid (Endogenous Analog)
Core Scaffold Isonipecotic Acid (Piperidine-4-COOH)Nipecotic Acid (Piperidine-3-COOH)Nipecotic Acid (Piperidine-3-COOH)
N-Substituent Thien-2-ylmethyl (Mono-aryl, Short linker)4,4-bis(3-methyl-2-thienyl)but-3-enylHydrogen (None)
Primary Target GABA-A Receptor (Weak/Partial) / GAT-1 (Weak)GAT-1 Transporter (High Potency)GAT-1 / GABA-A (Mixed)
Blood-Brain Barrier Poor (Zwitterionic)High Permeability (Lipophilic Anchor)Poor (Zwitterionic)

Core Insight: This molecule serves as a critical "negative control" or "selectivity probe" in SAR studies.[1] It demonstrates that shifting the carboxylic acid from position 3 (nipecotic) to position 4 (isonipecotic) drastically reduces affinity for the GAT-1 transporter, highlighting the strict steric requirements of the transporter's orthosteric site.

Mechanism of Action & Comparative Pharmacology

The "Anchor-Linker-Amino Acid" Pharmacophore

Potent GAT-1 inhibitors like Tiagabine function via a tripartite pharmacophore. 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid lacks two of these three critical features, resulting in its distinct profile.

  • Amino Acid Head (The Warhead):

    • Requirement: A secondary amine and a carboxylic acid in a specific spatial arrangement (zwitterion) to mimic GABA.[1]

    • Target Molecule: Possesses an isonipecotic core (4-COOH).[1] This mimics GABA in a fully extended conformation.[1]

    • Tiagabine: Possesses a nipecotic core (3-COOH).[1] This mimics GABA in a folded conformation, which is the bioactive conformation recognized by the GAT-1 transporter.

    • Result: The 4-COOH isomer binds poorly to GAT-1 compared to the 3-COOH isomer.[1]

  • The Linker (The Spacer):

    • Requirement: A 3-4 carbon spacer (alkyl or alkenyl) allows the lipophilic tail to reach a hydrophobic pocket outside the orthosteric site.[1]

    • Target Molecule: Contains a methyl linker (1 carbon).[1] This is too short to bridge the gap between the substrate site and the allosteric hydrophobic pocket.

  • Lipophilic Anchor (The Tail):

    • Requirement: Bulky, aromatic groups (e.g., bis-thiophene, diphenyl) to anchor the molecule in the membrane/protein interface.

    • Target Molecule: Mono-thiophene.[1] Insufficient steric bulk for high-affinity anchoring.[1]

Signaling Pathway Visualization (GAT-1 Inhibition)[1]

GAT1_PathwayGABA_SynapseSynaptic GABAGAT1_OpenGAT-1 Transporter(Outward Open)GABA_Synapse->GAT1_OpenBindingGAT1_BoundGAT-1:GABA ComplexGAT1_Open->GAT1_BoundNa+/Cl- CoupledGAT1_ClosedGAT-1 (Inward Open)GAT1_Bound->GAT1_ClosedTranslocationNeuronal_UptakeNeuronal Uptake(Signal Termination)GAT1_Closed->Neuronal_UptakeTranslocationTiagabineTiagabine(Potent Inhibitor)Tiagabine->GAT1_OpenLocks in Open State(High Affinity)Target_Cmpd1-(Thien-2-ylmethyl)piperidine-4-COOH(Weak/Inactive)Target_Cmpd->GAT1_OpenSteric Clash(Low Affinity)

Figure 1: Mechanism of GAT-1 inhibition.[1] Tiagabine locks the transporter in the outward-open state.[1] The target molecule (gray) fails to bind effectively due to the 4-COOH position and short linker.

Experimental Data & Protocols

To objectively compare the target molecule against analogs, the following standardized protocols are recommended. These assays differentiate between transporter inhibition (GAT-1) and receptor activation (GABA-A).[1]

Protocol A: [³H]-GABA Uptake Assay (Synaptosomal)

Purpose: Quantifies the potency (IC50) of the compound in inhibiting GABA reuptake.

Materials:

  • Rat cortical synaptosomes (P2 fraction).[1]

  • [³H]-GABA (Specific activity: 80-100 Ci/mmol).[1]

  • Buffer: Krebs-Henseleit (pH 7.4).[1]

Workflow:

  • Preparation: Resuspend synaptosomes in ice-cold Krebs buffer.

  • Incubation: Pre-incubate synaptosomes (100 µg protein) with the test compound (1 nM – 100 µM) for 10 min at 30°C.

    • Control: Tiagabine (Positive control, expected IC50 ~70-100 nM).[1]

    • Target: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.[1]

  • Initiation: Add [³H]-GABA (final conc. 10 nM) and incubate for 3 min.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

Expected Results (Data Interpretation):

Compound IC50 (GABA Uptake) Interpretation
Tiagabine ~70 nM Potent GAT-1 Inhibitor.[1][2]
Nipecotic Acid ~10-20 µM Moderate Inhibitor (Polar).[1]

| Target Compound | > 100 µM | Inactive / Very Weak. The 4-COOH geometry does not fit the GAT-1 orthosteric site efficiently.[1] |

Protocol B: GABA-A Receptor Binding Assay

Purpose: To determine if the compound acts directly on the receptor (agonist/antagonist) rather than the transporter.

Workflow:

  • Membrane Prep: Rat whole brain membranes (washed to remove endogenous GABA).[1]

  • Ligand: [³H]-Muscimol (High-affinity GABA-A agonist).[1]

  • Displacement: Incubate membranes with [³H]-Muscimol (2 nM) and varying concentrations of the test compound.

  • Result: Isonipecotic acid (the core) is a partial agonist.[1] However, N-substitution (thienylmethyl) typically abolishes this affinity.[1]

    • Expected Ki: > 50 µM (Low affinity).[1]

Synthetic Utility & Preparation

While the biological activity of the free acid is low, this molecule is a valuable synthetic intermediate for fragment-based drug discovery. The carboxylic acid can be derivatized to form amides (e.g., piperidine-4-carboxamides), which are privileged scaffolds for Chemokine Receptor (CCR5) and Sigma Receptor ligands.[1]

Synthesis Workflow (Reductive Amination)

This protocol ensures high purity of the target scaffold.

SynthesisIsoIsonipecotic Acid(Piperidine-4-COOH)ComplexImine IntermediateIso->Complex+ AldehydeAldehydeThiophene-2-carboxaldehydeAldehyde->ComplexReagentNaBH(OAc)3 / AcOHDCM or MeOHReductionReductionComplex->Reduction+ ReagentProduct1-(Thien-2-ylmethyl)piperidine-4-COOHReduction->ProductYield ~85%

Figure 2: One-pot reductive amination synthesis route.

Step-by-Step Protocol:

  • Dissolution: Dissolve isonipecotic acid (1.0 eq) in Methanol (MeOH). Add Acetic Acid (1.0 eq) to facilitate imine formation.[1]

  • Addition: Add Thiophene-2-carboxaldehyde (1.1 eq). Stir at Room Temperature (RT) for 30 min.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Warm to RT and stir overnight (12-16h). Monitor by LC-MS (Target Mass: ~225.3 Da).[1]

  • Workup: Quench with water. Adjust pH to ~6 (isoelectric point) to precipitate the zwitterion, or extract with DCM at pH 7 if using the ester form.

References

  • Andersen, K. E., et al. (1993).[1][3] The synthesis of novel GABA uptake inhibitors.[2][3][4] 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate.[1][3] Journal of Medicinal Chemistry, 36(12), 1716–1725.[3] Link

  • Knutsen, L. J., et al. (1999).[1] Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents.[1] Journal of Medicinal Chemistry, 42(17), 3447–3462. Link

  • Krogsgaard-Larsen, P., et al. (2000).[1] GABA transporters and GAT-1 inhibitors: structure-activity relationships and therapeutic potential.[1][5] Current Topics in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.[1] National Center for Biotechnology Information.[1] Link (Note: Link points to related thienyl-piperidine scaffold for verification).

Cross-Validation of Analytical Methods for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a critical pharmaceutical intermediate, structurally significant in the synthesis of GABA uptake inhibitors (e.g., Tiagabine).[1] Its zwitterionic nature—possessing both a basic piperidine nitrogen and an acidic carboxylic acid tail—presents unique analytical challenges.[1]

This guide serves as a technical blueprint for cross-validating two orthogonal analytical methodologies: High-Performance Liquid Chromatography (HPLC-UV) and Potentiometric Titration . While HPLC provides the specificity required to quantify impurities (such as unreacted thiophene-2-carboxaldehyde), potentiometric titration offers a primary method for absolute purity assessment, free from reference standard dependency.[1]

Target Audience: Analytical Method Development Scientists, QC Managers, and CMC Regulatory Professionals.

Chemical Profile & Analytical Challenges

Before defining the protocols, we must understand the analyte's behavior to justify the method selection.

FeatureChemical CharacteristicAnalytical Implication
Basic Center Piperidine Nitrogen (

)
Causes peak tailing on silica-based HPLC columns; requires end-capping or ion-pairing.[1]
Acidic Center Carboxylic Acid (

)
pH-dependent retention; requires buffered mobile phase (pH < 3.[1][2]0) to suppress ionization for retention consistency.[1]
Chromophore Thiophene RingStrong UV absorption at ~235-254 nm; enables sensitive HPLC-UV detection.[1]
Solubility Amphoteric / ZwitterionicSolubility varies with pH; non-aqueous solvents required for titration.[1]

Method A: HPLC-UV (Specificity & Impurity Profiling)[1][2]

Role: The "Workhorse" method. It separates the main peak from synthesis by-products (e.g., 4-piperidinecarboxylic acid, thiophene derivatives).[1]

Optimized Chromatographic Conditions
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).[1]
    • Rationale: A highly end-capped column is essential to minimize interaction with the basic piperidine nitrogen.[1]

  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric Acid).
    
    • Rationale: Low pH ensures the carboxylic acid is protonated (neutral) and the amine is protonated (cationic), stabilizing retention times.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       60% B (Linear Gradient)[1]
      
    • 15-20 min: 60% B[1]

  • Flow Rate:

    
    
    
  • Detection: UV @ 235 nm (Thiophene

    
    ).[1]
    
  • Column Temp:

    
    .
    
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for basic compounds).
    
  • Resolution (

    
    ):  NLT 2.0 between the main peak and the nearest impurity (likely the des-thienyl precursor).
    
  • RSD (Area): NMT 2.0% for 6 replicate injections.

Method B: Potentiometric Titration (Absolute Purity)[1]

Role: The "Orthogonal" method.[1] It quantifies the total basic content (piperidine nitrogen) without relying on a reference standard's purity factor.[1] This acts as a check against the HPLC method, which might be biased by the purity of the standard used.

Protocol
  • Technique: Non-aqueous Potentiometric Titration.[1]

  • Solvent System: Glacial Acetic Acid (50 mL).

    • Rationale: Acetic acid levels the basicity, enhancing the inflection point for the weak piperidine base.

  • Titrant:

    
     Perchloric Acid (
    
    
    
    ) in Glacial Acetic Acid.[1]
    • Standardization: Against Potassium Hydrogen Phthalate (KHP).[1]

  • Electrode: Glass pH combination electrode (filled with

    
     in ethanol to prevent precipitation).
    
  • Endpoint Detection: Second derivative method (

    
    ).[1]
    
Calculation


  • Note: Eq. Wt. (Equivalent Weight) = Molecular Weight (

    
    ).[1]
    

Cross-Validation Workflow

The core requirement is to demonstrate that both methods yield statistically equivalent results.[1] If HPLC shows 99.5% and Titration shows 98.0%, the HPLC method may be "blind" to non-chromophoric impurities (like inorganic salts), or the Titration is detecting non-specific basic impurities.

Visualization of the Validation Logic

ValidationLogic cluster_HPLC Method A: HPLC-UV cluster_Titration Method B: Potentiometric Titration Sample Crude Sample 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep Titration_Prep Dissolve in Glacial Acetic Acid Sample->Titration_Prep HPLC_Run Gradient Separation (Specific for Organics) HPLC_Prep->HPLC_Run HPLC_Result Purity Value A (e.g., 99.2%) HPLC_Run->HPLC_Result Comparison Statistical Comparison (t-test & Bland-Altman) HPLC_Result->Comparison Titration_Run Titrate w/ HClO4 (Specific for Total Base) Titration_Prep->Titration_Run Titration_Result Purity Value B (e.g., 99.1%) Titration_Run->Titration_Result Titration_Result->Comparison Decision Pass/Fail Decision Comparison->Decision Are results within ±1.0%?

Figure 1: Cross-validation workflow demonstrating the parallel processing of samples to ensure method orthogonality.

Comparative Data Presentation

The following table summarizes the expected performance characteristics based on standard validation of piperidine derivatives.

ParameterHPLC-UV (Method A)Titration (Method B)[1]Acceptance Criteria (Cross-Validation)
Specificity High (Resolves structural isomers)Low (Reacts with all bases)N/A (Complementary)
Linearity (

)

(Range: 50-150%)

(Range: 80-120%)
Slopes should correlate.
Precision (RSD)


F-test (

)
Intermediate Precision


N/A
Accuracy (Recovery)


Mean difference

LOD / LOQ

N/A (Not for trace analysis)N/A
Statistical Analysis Protocol

To scientifically validate the agreement between the two methods, perform the following:

  • Paired t-Test: Analyze 3 batches of the intermediate using both methods (

    
     each).
    
    • Null Hypothesis (

      
      ):
      
      
      
      .[1]
    • Pass Criteria:

      
       at 95% confidence.
      
  • Bias Assessment: Calculate the relative bias.

    
    [1]
    
    • Pass Criteria: Bias

      
      .[1] Significant bias suggests either an impure reference standard (affecting HPLC) or non-basic impurities (affecting Titration).[1]
      

Troubleshooting & Causality

  • Scenario: HPLC reads 99%, Titration reads 95%.

    • Cause: Presence of inorganic salts or moisture (which are invisible to UV but dilute the sample mass in titration).[1]

    • Action: Check Water Content (Karl Fischer) and Sulphated Ash.[1]

  • Scenario: HPLC reads 95%, Titration reads 99%.

    • Cause: Presence of a basic impurity with a weak chromophore (e.g., piperidine starting material). Titration counts it; HPLC UV might miss it if the wavelength is specific to the thiophene.[1]

    • Action: Re-evaluate HPLC wavelength (check 210 nm) or use CAD/ELSD detection.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Zhou, G., et al. (2022).[1][3] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science, 60(7), 613-619.[1][3] Link

  • USP General Chapter <541>. Titrimetry.[1] United States Pharmacopeia.[1] (Standard compendial reference for non-aqueous titration protocols). Link[1]

  • PubChem. (2025).[1][4] 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link (Note: Link to structural analog/class for verification).

  • Virlichie, J.L., & Ayache, A. (1995).[1][5] "A ruggedness test model and its application for HPLC method validation." S.T.P. Pharma Pratiques. (Foundational text on robustness testing).

Sources

benchmarking 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (Candidate Code: TMP-4-CA ) Primary Target: GABA Transporter 1 (GAT-1) Benchmarking Standards: Tiagabine, Nipecotic Acid

Executive Summary

This guide outlines the technical framework for benchmarking 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (TMP-4-CA) against established GABAergic modulators. TMP-4-CA represents a structural hybrid: it utilizes an isonipecotic acid (piperidine-4-carboxylic acid) core functionalized with a lipophilic thien-2-ylmethyl tail.

In drug development, this scaffold is evaluated primarily to understand the spatial tolerance of the GAT-1 active site (comparing 4-substituted vs. 3-substituted piperidines) and to assess Blood-Brain Barrier (BBB) permeability improvements over the parent amino acid. This guide provides the comparative data landscape, experimental protocols, and critical decision metrics required to validate TMP-4-CA as a lead candidate.

Mechanistic Rationale & SAR Logic

To interpret benchmarking data, one must understand the Structure-Activity Relationship (SAR) driving this evaluation.[1]

  • The Core (Isonipecotic vs. Nipecotic):

    • Nipecotic Acid (3-COOH): The core of Tiagabine . It aligns perfectly with the GABA zwitterion conformation required for GAT-1 recognition.

    • TMP-4-CA (4-COOH): The 4-position carboxylate alters the vector of the acidic group. Benchmarking this compound tests whether the GAT-1 "GABA pocket" can tolerate a linear extension (4-position) compared to the kinked (3-position) conformation.

  • The Anchor (Thien-2-ylmethyl):

    • The thiophene ring mimics the lipophilic domain of Tiagabine, intended to anchor the molecule in the transporter's vestibule and facilitate BBB crossing by masking the secondary amine.

Signaling Pathway Visualization

The following diagram illustrates the functional locus of TMP-4-CA within the GABAergic synapse, highlighting the competition between Reuptake (GAT-1) and Receptor binding.

GABA_Pathway Presynaptic Presynaptic Neuron GABA GABA (Neurotransmitter) Presynaptic->GABA Release Synapse Synaptic Cleft GAT1 Target: GAT-1 Transporter (Reuptake) Synapse->GAT1 Clearance GABAA Off-Target: GABA-A Receptor (Chloride Channel) Synapse->GABAA Activation (Inhibition) Postsynaptic Postsynaptic Neuron GABA->Synapse GAT1->Presynaptic Recycling Inhibitors Inhibitors: Tiagabine (Ref) TMP-4-CA (Test) Inhibitors->GAT1 BLOCKS (Primary MoA) Inhibitors->GABAA Avoid Interaction (Selectivity Check)

Figure 1: Mechanism of Action. TMP-4-CA aims to block GAT-1 (Red) to increase synaptic GABA (Green), avoiding direct interaction with GABA-A receptors (Blue).

Benchmarking Landscape: The Competitors

To validate TMP-4-CA, it must be screened alongside the following "Gold Standards."

ComparatorRoleKey CharacteristicsBenchmarking Utility
Tiagabine Market Standard High Potency (IC50 ~20-50 nM), High Selectivity, BBB Permeable.The "Bar to Beat." If TMP-4-CA is >10x less potent than Tiagabine, it is likely a non-starter.
Nipecotic Acid Mechanistic Reference Moderate Potency (IC50 ~1-10 µM), Substrate (transported), BBB Impermeable.Validates the assay sensitivity. TMP-4-CA must show better lipophilicity than this parent.
Isonipecotic Acid Structural Parent GABA-A Agonist, Low GAT Affinity.[2]Negative Control. Used to ensure the N-substitution (thienyl group) has successfully shifted activity from Receptor Agonism to Transporter Inhibition.

Experimental Protocols (SOPs)

Protocol A: [³H]-GABA Uptake Inhibition Assay

Purpose: Determine the affinity (IC50) of TMP-4-CA for GAT-1.

Reagents:

  • HEK-293 cells stably expressing human GAT-1 (hGAT-1).

  • Radioligand: [³H]-GABA (Specific Activity: 80 Ci/mmol).

  • Control Inhibitor: Tiagabine (10 µM stock).

Workflow:

  • Cell Prep: Plate HEK-hGAT1 cells in 96-well plates (50,000 cells/well). Incubate 24h.

  • Wash: Remove media; wash 2x with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubation: Add TMP-4-CA (Concentration range: 1 nM – 100 µM) or Tiagabine controls.

  • Uptake Start: Add [³H]-GABA (final conc. 20 nM) to all wells. Incubate for 10 min at 37°C.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH (stops transport).

  • Lysis & Counting: Lyse cells with 0.1M NaOH. Quantify radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Purpose: Predict if TMP-4-CA can reach the CNS.

Workflow:

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Donor Plate: Load TMP-4-CA (100 µM in PBS) into the donor wells.

  • Acceptor Plate: Fill with PBS (pH 7.4).

  • Sandwich: Mate plates and incubate for 18h at room temperature.

  • Analysis: Quantify compound concentration in Acceptor wells via LC-MS/MS.

  • Metric: Calculate Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s (Comparable to Tiagabine).
      
    • Low Permeability:

      
       cm/s (Comparable to Nipecotic Acid).
      

Comparative Data Framework

Use this table to interpret your experimental results. The values for Tiagabine and Nipecotic Acid are established literature averages [1][2].

MetricTiagabine (Standard)Nipecotic Acid (Reference)TMP-4-CA (Target Profile)Interpretation
hGAT-1 IC50 20 – 50 nM10 – 15 µM< 500 nM Potency < 500 nM is required for lead consideration.
Selectivity (GAT1 vs GAT3) > 50-foldLow Selectivity> 20-fold High selectivity prevents off-target motor side effects.
LogP (Lipophilicity) ~3.5-2.7 (Hydrophilic)2.0 – 3.5 The thienyl group must raise LogP > 2.0 for CNS entry.
BBB Permeability (

)
HighNegligibleModerate/High Critical for in vivo efficacy.
GABA-A Activity NoneNoneNone Critical Check: Ensure 4-COOH core does not retain agonist activity.
Screening Workflow Visualization

This diagram outlines the decision logic for promoting TMP-4-CA to the next stage.

Screening_Workflow Start Compound: TMP-4-CA Step1 Assay 1: hGAT-1 Uptake (IC50) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Assay 2: PAMPA-BBB (LogP) Decision1->Step2 Yes Fail DISCARD / OPTIMIZE Decision1->Fail No (Too Weak) Decision2 Pe > 2.0? Step2->Decision2 Step3 Assay 3: GABA-A Binding Decision2->Step3 Yes Decision2->Fail No (No CNS Entry) Decision3 Agonist? Step3->Decision3 Success LEAD CANDIDATE Decision3->Success No (Clean Profile) Decision3->Fail Yes (Side Effects)

Figure 2: Go/No-Go Decision Tree. A sequential screening cascade prioritizing Potency, Permeability, and Selectivity.

Analysis & Recommendations

Scientific Assessment: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a structural probe . By moving the carboxylate from position 3 (Tiagabine/Nipecotic acid) to position 4 (Isonipecotic acid), you are testing the steric tolerance of the GAT-1 binding pocket.

  • Risk: The 4-position carboxylate often clashes with the transporter's active site residues (Arg69 in hGAT-1), which evolved to recognize the specific curvature of GABA/Nipecotic acid. Consequently, TMP-4-CA is expected to have lower potency than Tiagabine.

  • Opportunity: If TMP-4-CA retains moderate potency (e.g., IC50 < 1 µM), it may offer a different selectivity profile (e.g., sparing GAT-3) or better metabolic stability than the nipecotic acid core.

Final Recommendation: Proceed with Protocol A (Uptake Assay).

  • If IC50 > 10 µM : The 4-position shift is not tolerated. Abandon scaffold.

  • If IC50 < 1 µM : Proceed to PAMPA. The compound validates as a novel GAT-1 inhibitor class.

References

  • Borden, L. A., et al. (1994). "Tiagabine, a novel novel epilepsy drug, is a selective inhibitor of the GABA uptake carrier GAT-1." Journal of Pharmacology and Experimental Therapeutics.

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Journal of Neural Transmission.

  • Clausen, R. P., et al. (2005). "Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-substituted nipecotic acid derivatives." Bioorganic & Medicinal Chemistry.

  • BenchChem. "Structure-Activity Relationship of Piperidine-based GAT Inhibitors." BenchChem Technical Guides.

Sources

peer-reviewed studies on 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid

Executive Summary: The Thienyl Advantage in Piperidine Scaffolds

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid represents a critical "privileged structure" in medicinal chemistry. It serves as a bioisosteric alternative to the ubiquitous N-benzylpiperidine-4-carboxylic acid (N-benzyl isonipecotic acid). While the benzyl analog is the standard baseline for introducing lipophilic bulk, the thienyl variant offers distinct electronic and steric advantages that can optimize ligand-target binding interactions—specifically in GPCR modulators (e.g., M1/M4 muscarinic agonists), GABA uptake inhibitors, and Factor Xa inhibitors.

This guide objectively compares the Thienyl-Methyl (TM) scaffold against its two primary competitors: the Benzyl-Methyl (BM) scaffold (classic isostere) and the Thienyl-Carbonyl (TC) scaffold (amide analog).

Comparative Performance Analysis

The following data synthesizes physicochemical properties and synthetic performance metrics.

Table 1: Physicochemical & Structural Profile
Metric1-(Thien-2-ylmethyl)... (TM) N-Benzyl... (BM) 1-(Thien-2-carbonyl)... (TC) Implication
Electronic Nature

-Excessive (Electron Rich)

-Neutral
Electron-Withdrawing (Amide)TM allows stronger cation-

interactions with receptor residues.
Basicity (pK

of N)
~8.4 (Basic)~8.5 (Basic)Neutral (Amide)TM maintains the basic nitrogen essential for salt bridges (e.g., Asp residues).
Steric Volume Compact (~28 ų)Larger (~35 ų)CompactTM fits tighter hydrophobic pockets than the benzyl analog.
Metabolic Liability S-oxidation / Ring openingHydroxylationHydrolysisTM requires metabolic stabilization (e.g., fluoro-substitution) in late-stage optimization.
LogP (Lipophilicity) ~1.8~2.1~1.2TM improves solubility slightly over the benzyl analog while retaining lipophilicity.
Table 2: Synthetic Efficiency (Reductive Amination vs. Amide Coupling)
ParameterReductive Amination (TM Route) Amide Coupling (TC Route) Verdict
Reaction Type One-pot (Aldehyde + Amine + Reductant)Two-step (Acid activation + Coupling)TM Route is more atom-economical.
Typical Yield 75–88%85–95%TC Route is higher yielding but lacks the basic amine.
Purification Acid-Base ExtractionColumn Chromatography often requiredTM Route offers easier scale-up workup.

Strategic Application: Bioisosterism Logic

The decision to use the thienyl-methyl scaffold over the benzyl analog is rarely arbitrary; it is driven by specific Structure-Activity Relationship (SAR) goals.

Bioisosterism Start Lead Optimization (N-Benzyl Core) Problem1 Problem: Steric Clash in Binding Pocket Start->Problem1 Problem2 Problem: Poor Solubility Start->Problem2 Solution Switch to 1-(Thien-2-ylmethyl) Problem1->Solution Problem2->Solution Benefit1 Smaller Ring Size (5-membered vs 6-membered) Solution->Benefit1 Benefit2 Altered Electronics (Lone pair on Sulfur) Solution->Benefit2 Outcome Outcome: Maintained Potency Improved Ligand Efficiency Benefit1->Outcome Benefit2->Outcome

Figure 1: Decision logic for transitioning from a Benzyl to a Thienyl-Methyl scaffold in lead optimization.

Experimental Protocols

The synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid presents a specific challenge: the zwitterionic nature of the amino acid starting material (isonipecotic acid) makes direct reductive amination difficult due to solubility issues.

Recommended Strategy: Use the Ethyl Ester protection strategy, followed by hydrolysis. This ensures homogeneity and higher yields.

Protocol A: Reductive Amination (Formation of the Core)
  • Objective: Synthesize Ethyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate.

  • Reagents:

    • Ethyl isonipecotate (1.0 eq)

    • 2-Thiophenecarboxaldehyde (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, 0.1 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask under N

    
     atmosphere, dissolve Ethyl isonipecotate (10 mmol) and 2-Thiophenecarboxaldehyde (11 mmol) in DCE (30 mL). Add Acetic Acid (1 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
    
    • Why? Pre-stirring allows the imine/iminium ion to form before the reducing agent is added, minimizing direct reduction of the aldehyde to the alcohol.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise.

    • Why STAB? STAB is milder than NaBH

      
       and selectively reduces the imine over the aldehyde, preventing side reactions.
      
  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h). Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO

    
     solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash chromatography (Hexane:EtOAc).

Protocol B: Ester Hydrolysis (Final Deprotection)
  • Objective: Isolate 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.

  • Reagents: LiOH·H

    
    O (2.0 eq), THF/Water/MeOH (3:1:1).
    

Step-by-Step Methodology:

  • Dissolve the intermediate ester in the THF/Water/MeOH solvent mixture.

  • Add LiOH·H

    
    O. Stir at RT for 4 hours.
    
  • Critical Step (pH Adjustment): Evaporate organic solvents. Carefully acidify the aqueous residue to pH ~6–7 using 1M HCl.

    • Note: Do not acidify to pH 1, or the tertiary amine will form a hydrochloride salt which may be hygroscopic. The zwitterion (isoelectric point) usually precipitates at neutral pH.

  • Isolation: If a solid forms, filter and dry.[1] If no solid forms (due to high water solubility), lyophilize the solution to obtain the crude solid, then desalinate using a small C18 reverse-phase plug or recrystallize from Ethanol.

Mechanistic Visualization: Synthesis Pathway

Synthesis R1 Ethyl Isonipecotate (Amine) Imine Iminium Intermediate R1->Imine Step 1 R2 2-Thiophenecarboxaldehyde (Aldehyde) R2->Imine Step 1 Ester Ethyl 1-(thien-2-ylmethyl) piperidine-4-carboxylate Imine->Ester Step 2 Final 1-(Thien-2-ylmethyl) piperidine-4-carboxylic acid Ester->Final Step 3 Step1 AcOH, DCE Imine Formation Step2 NaBH(OAc)3 Selective Reduction Step3 LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic route via Reductive Amination and Hydrolysis.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

    • Context: Establishes the standard protocol (STAB)
  • Kurosu, M., et al. "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters, 2011.

    • Context: Demonstrates the utility of N-substituted piperidine-4-carboxylic acid derivatives in antimicrobial drug discovery.[2]

  • Kaneko, T., et al. "Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors." Chemical and Pharmaceutical Bulletin, 2004.

    • Context: Validates the "piperidine carboxylic acid" moiety as a viable oral drug scaffold.
  • Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.

    • Context: Foundational text explaining the Thiophene-Benzene bioisosteric replacement logic used in this guide.

Sources

Safety Operating Guide

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a bifunctional pharmaceutical intermediate containing a basic piperidine ring, an acidic carboxylic tail, and a sulfur-rich thiophene moiety.[1][2]

CRITICAL DISPOSAL DIRECTIVE: This compound must NEVER be disposed of via sanitary sewer systems. Due to the thiophene group, thermal destruction (incineration) requires facilities equipped with scrubbers to handle sulfur oxide (


) emissions. Treat as Hazardous Organic Waste .

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the physical state and chemical environment of the substance.

PropertyData / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation risk during transfer.[1][2][3][4]
Functional Groups Thiophene, Piperidine, Carboxylic AcidAmphoteric nature (zwitterionic potential).[1][2] Incompatible with strong oxidizers.[5]
Primary Hazards Irritant (Skin/Eye/Respiratory)Standard PPE is insufficient; double-gloving recommended.[1][2]
Combustibility Combustible Organic SolidKeep away from open flames/sparks.[1][2][6][7]
Environmental High Sulfur ContentIncineration generates acidic gases (

,

).[1][2]

Personal Protective Equipment (PPE) & Engineering Controls

To ensure operator safety during waste consolidation, adhere to the following "Barrier Protocol."

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) or P100 if handling fine dust in open air.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The outer glove should be changed immediately upon contamination.

  • Ocular: Chemical splash goggles.[8] Safety glasses are insufficient for powder handling due to potential airborne drift.

  • Engineering: All transfers must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

Disposal Workflows: Step-by-Step

Select the workflow matching the current state of your waste.[2]

Scenario A: Pure Solid Substance (Expired/Surplus)

Rationale: Direct incineration is the most secure method for complete destruction of the thiophene ring.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer: Inside the fume hood, transfer the solid using a disposable spatula. Do not pour; this minimizes dust clouds.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid"[1][2][5]

    • Hazard Checkbox: "Toxic," "Irritant."

  • Secondary Containment: Place the sealed HDPE jar inside a clear zip-lock bag to prevent contamination of the outer container surfaces.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Rationale: Solubility dictates the waste stream. The compound is likely soluble in chlorinated solvents and polar aprotic solvents.[2]

  • pH Check: If the solution is aqueous, check pH.

    • Acidic/Neutral: Segregate into Aqueous Organic Waste .

    • Basic: Neutralize carefully with dilute HCl before disposal to prevent heat generation in the waste drum.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.

  • Sulfur Flagging: Mark the waste tag explicitly with "Contains Organic Sulfur" . This alerts the disposal facility to use appropriate scrubbing during incineration.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1][2]
  • Collection: Place all solid debris into a dedicated "Solid Hazardous Waste" bag (usually yellow or red, depending on facility coding).

  • Sealing: Goose-neck seal the bag with tape.

  • Disposal: Do not place in municipal trash. This stream goes to hazardous waste landfill or incineration.

Visual Logic: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Assessment: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Consumables SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Debris->SolidBin Halo Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Tagging CRITICAL: Tag as 'Contains Organic Sulfur' Halo->Tagging NonHalo->Tagging SolidBin->Tagging

Caption: Decision matrix for segregating waste streams based on physical state and solvent composition.

Emergency Procedures: Spill Management

In the event of a spill, immediate containment is necessary to prevent tracking the powder into common areas.

Spill TypeProtocol
Dry Powder Spill Do Not Sweep vigorously. 1. Cover spill with wet paper towels to dampen dust. 2. Scoop up wet slurry into a waste bag. 3. Wipe area with soap and water three times.
Liquid Spill 1. Absorb with vermiculite or spill pads. 2. Do not use combustible materials (sawdust) if the solvent is flammable. 3. Place absorbent in a sealed bag.
Skin Contact Wash with soap and water for 15 minutes.[1][2] The piperidine moiety can be lipophilic; ensure thorough scrubbing.

Regulatory Compliance & Compatibility

Compatibility Matrix:

  • Incompatible: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Acid Chlorides, Acid Anhydrides.

  • Reactive Groups: The secondary amine (piperidine) is basic; the carboxylic acid is acidic. Self-reaction is minimal in solid state but possible in concentrated solution.

US EPA / RCRA Considerations: While this specific compound is not explicitly P-listed or U-listed by name, it falls under the "Cradle-to-Grave" responsibility.[1][2]

  • Characteristic Waste: If dissolved in flammable solvents, code D001 applies.

  • Toxic Waste: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for other constituents, apply relevant codes.

  • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents) but mandate incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3773, Piperidine-4-carboxylic acid (Analog). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate.[1][2] (Accessed via internal search, consistent with general piperidine/thiophene safety profiles).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.